molecular formula C10H7F3O4 B1141167 Triflusal-13C6

Triflusal-13C6

Cat. No.: B1141167
M. Wt: 254.11 g/mol
InChI Key: RMWVZGDJPAKBDE-BOCFXHSMSA-N
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Description

Triflusal-13C6, also known as this compound, is a useful research compound. Its molecular formula is C10H7F3O4 and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVZGDJPAKBDE-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Mechanism of Action of Triflusal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal is an antiplatelet agent structurally related to salicylate, utilized in the prevention and treatment of thromboembolic diseases. While its primary mechanism of action is the inhibition of platelet cyclooxygenase-1 (COX-1), emerging evidence reveals a more complex and multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the molecular mechanisms of Triflusal and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. It is important to note that Triflusal-13C6 is an isotopically labeled form of Triflusal, used in metabolic studies; its mechanism of action is identical to that of the unlabeled compound.

Core Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism of Triflusal's antiplatelet effect is the irreversible acetylation of the COX-1 enzyme in platelets.[1][2][3][4][5] This action is similar to that of aspirin. The inhibition of COX-1 blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a crucial mediator of platelet aggregation. By suppressing TXA2 synthesis, Triflusal effectively reduces platelet activation and aggregation.

Triflusal is rapidly deacetylated in the liver to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), which also possesses antiplatelet properties and is a potent inhibitor of COX-1. While specific IC50 values for Triflusal and HTB on COX-1 and COX-2 are not consistently reported in publicly available literature, one study indicated that Triflusal is approximately 60% less potent than aspirin as a COX inhibitor.

Secondary Mechanisms of Action

Beyond COX-1 inhibition, Triflusal and its metabolite HTB exhibit several other pharmacological activities that contribute to their overall antithrombotic effect.

Phosphodiesterase (PDE) Inhibition

Both Triflusal and HTB have been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase. This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP concentrations activate protein kinase A, which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium mobilization and a subsequent reduction in platelet activation and aggregation. One report suggests that Triflusal is five times more potent than aspirin as a cAMP phosphodiesterase inhibitor.

Stimulation of Nitric Oxide (NO) Synthesis

Triflusal has been observed to stimulate the synthesis of nitric oxide (NO) in neutrophils. NO is a potent vasodilator and inhibitor of platelet adhesion and aggregation. This effect is attributed to the parent Triflusal molecule, as the HTB metabolite does not appear to share this activity. Oral administration of Triflusal (600 mg/day for 5 days) has been shown to increase NO production by neutrophils in healthy volunteers.

Inhibition of Nuclear Factor-kappa B (NF-κB)

Triflusal has also been reported to inhibit the activation of the transcription factor, nuclear factor-kappa B (NF-κB). NF-κB regulates the expression of various pro-inflammatory and pro-thrombotic genes, including vascular cell adhesion molecule-1 (VCAM-1), which plays a role in platelet aggregation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Triflusal and its active metabolite, HTB.

Compound Assay Agonist System IC50 / Inhibition Reference
TriflusalPlatelet AggregationCollagenWhole BloodIC50: 82 µM
Triflusal + HTB (37.5 µM)Platelet AggregationCollagenWhole BloodIC50: 140 µM
Triflusal (600 mg/day for 15 days)Platelet AggregationADPWhole Blood67% inhibition
Aspirin (400 mg/day for 15 days)Platelet AggregationADPWhole Blood46% inhibition
Triflusal & HTB (<1 mM)Platelet AggregationADP, CollagenPlatelet-Rich PlasmaSignificant inhibition
Triflusal (0.12 mM)Platelet Aggregation-Whole Blood~50% inhibition
HTB (1 mM)Platelet Adhesion & Aggregation--26% inhibition of adhesion, 18% inhibition of aggregation
Triflusal (600 mg/day for 15 days)Platelet Coverage on Subendothelium-Ex vivo29.9% reduction
Triflusal (600 mg/day for 15 days)Platelet Aggregates on Subendothelium-Ex vivo89.6% inhibition
Triflusal (600 mg/day for 15 days)Platelet Adhesion on Subendothelium-Ex vivo25% inhibition
Compound Target Effect Note Reference
TriflusalCyclooxygenase (COX)Inhibition60% less potent than aspirin
TriflusalcAMP PhosphodiesteraseInhibition5 times more potent than aspirin
Triflusal (600 mg/day for 5 days)Nitric Oxide Production (Neutrophils)Increase-
HTB (10 µM)Inducible NO Synthase (iNOS) Activity18% reductionAnoxia-reoxygenation model
HTB (100 µM)Inducible NO Synthase (iNOS) Activity21% reductionAnoxia-reoxygenation model
HTB (1000 µM)Inducible NO Synthase (iNOS) Activity30% reductionAnoxia-reoxygenation model

Signaling Pathways and Experimental Workflows

Triflusal's Antiplatelet Signaling Pathway

G Triflusal Triflusal HTB HTB (Active Metabolite) Triflusal->HTB Metabolism COX1 COX-1 Triflusal->COX1 Inhibits PDE Phosphodiesterase Triflusal->PDE Inhibits NO_Synthase Nitric Oxide Synthase (in Neutrophils) Triflusal->NO_Synthase Stimulates NFkB NF-κB Triflusal->NFkB Inhibits HTB->COX1 Inhibits HTB->PDE Inhibits PGH2 Prostaglandin H2 AA Arachidonic Acid AA->PGH2 COX-1 TXA2 Thromboxane A2 PGH2->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Activates cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Ca_Mobilization ↓ Intracellular Ca²⁺ PKA->Ca_Mobilization Ca_Mobilization->Platelet_Activation Inhibits NO Nitric Oxide NO_Synthase->NO NO->Platelet_Activation Inhibits VCAM1 VCAM-1 Expression NFkB->VCAM1 Induces VCAM1->Platelet_Activation Promotes

Caption: Signaling pathway of Triflusal's antiplatelet action.

Experimental Workflow: COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Triflusal/HTB Serial Dilutions Inhibitor_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Measure Prostaglandin Production (e.g., ELISA) Reaction->Detection Dose_Response Plot Dose-Response Curve Detection->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50 G cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood_Collection Collect Whole Blood PRP_Prep Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep Incubation Incubate PRP with Triflusal/HTB PRP_Prep->Incubation Aggregation Induce Aggregation with Agonist (ADP, Collagen) Incubation->Aggregation Measurement Measure Light Transmittance (Aggregometer) Aggregation->Measurement Aggregation_Curve Generate Aggregation Curves Measurement->Aggregation_Curve Inhibition_Calc Calculate Percent Inhibition Aggregation_Curve->Inhibition_Calc

References

Triflusal-13C6 synthesis and isotopic labeling

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis and isotopic labeling of Triflusal-13C6 for researchers, scientists, and drug development professionals.

Introduction

Triflusal, 2-acetoxy-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor used for the prevention of thromboembolic events.[1][2] Structurally similar to acetylsalicylic acid (aspirin), it acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2, a potent promoter of platelet aggregation.[3][4][5] Its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes to its antiplatelet activity.

Isotopic labeling, the incorporation of isotopes such as Carbon-13 (¹³C), is a critical technique in drug development. ¹³C-labeled compounds are used as internal standards for quantitative analysis by mass spectrometry and in nuclear magnetic resonance (NMR) studies to elucidate metabolic pathways and pharmacokinetic profiles. This guide provides a detailed technical overview of a proposed synthetic pathway for this compound, where the six carbon atoms of the benzene ring are replaced with ¹³C isotopes. The synthesis leverages commercially available ¹³C₆-labeled starting materials and established chemical transformations.

Overall Synthesis Strategy

The synthesis of this compound is a multi-step process commencing with a commercially available, fully labeled benzene ring derivative, Aniline-¹³C₆. The strategy involves the sequential introduction of the required functional groups—trifluoromethyl (CF₃), hydroxyl (-OH), and carboxyl (-COOH)—onto the labeled aromatic core, followed by a final acetylation step.

Below is a diagram outlining the logical workflow of the proposed synthesis.

G Overall Workflow for this compound Synthesis cluster_start Starting Material cluster_synthesis Core Synthesis cluster_purification Final Steps A Aniline-¹³C₆ B Step 1: Trifluoromethylation (Sandmeyer-type Reaction) A->B Introduce CF₃ group C Step 2: Hydroxylation (Sandmeyer Reaction) B->C Convert -NH₂ to -OH D Step 3: Carboxylation (Kolbe-Schmitt Reaction) C->D Introduce -COOH group E Step 4: Acetylation D->E Acetylate -OH group F Purification (Recrystallization) E->F G Final Product: Triflusal-¹³C₆ F->G G Proposed Synthesis Pathway for Triflusal-¹³C₆ Aniline Aniline-¹³C₆ Step1 Step 1: Sandmeyer-type Trifluoromethylation Aniline->Step1 TFM_Aniline 4-(Trifluoromethyl)aniline-¹³C₆ Step2 Step 2: Sandmeyer Hydroxylation TFM_Aniline->Step2 TFM_Phenol 4-(Trifluoromethyl)phenol-¹³C₆ Step3 Step 3: Kolbe-Schmitt Reaction TFM_Phenol->Step3 TFM_Salicylic 4-(Trifluoromethyl)salicylic acid-¹³C₆ Step4 Step 4: Acetylation TFM_Salicylic->Step4 Triflusal Triflusal-¹³C₆ Step1->TFM_Aniline 1. t-BuONO, TMSCF₃ 2. Cu(I) catalyst Step2->TFM_Phenol 1. NaNO₂, H₂SO₄ 2. H₂O, Heat Step3->TFM_Salicylic 1. NaOH 2. CO₂, Pressure, Heat 3. H₂SO₄ Step4->Triflusal Acetic Anhydride, H₃PO₄ (cat.) G Triflusal's Mechanism of Action on the Arachidonic Acid Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 Enzyme (in Platelets) AA->COX1 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 TXA2 Thromboxane A₂ (TXA₂) PGH2->TXA2 via Thromboxane Synthase Aggregation Platelet Activation & Aggregation TXA2->Aggregation Triflusal Triflusal Triflusal->Inhibition Inhibition->COX1 Irreversibly Acetylates & Inhibits

References

An In-depth Technical Guide to the Chemical Properties of Triflusal-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Triflusal-13C6, an isotopically labeled derivative of the antiplatelet agent Triflusal. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as a standard in analytical studies, such as mass spectrometry-based pharmacokinetic analyses. The guide details the compound's chemical structure, physicochemical properties, and provides insights into its synthesis and analytical characterization. Furthermore, it elucidates the well-established mechanism of action of Triflusal, which is directly applicable to its 13C-labeled counterpart, and includes detailed signaling pathway diagrams.

Introduction

Triflusal is a platelet aggregation inhibitor belonging to the salicylate family, though it is not a derivative of acetylsalicylic acid (ASA).[1] It is used in the prevention of thromboembolic events.[2] this compound is a stable isotope-labeled version of Triflusal, where six carbon atoms on the benzene ring have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, allowing for precise and accurate measurement of Triflusal and its metabolites in biological matrices. Understanding the chemical properties of this compound is paramount for its effective use in research and development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. The data for the unlabeled Triflusal are included for comparison and are expected to be very similar for the 13C6-labeled compound.

PropertyValueSource
Chemical Name 2-(acetyloxy)-4-(trifluoromethyl)benzoic acid-1,2,3,4,5,6-13C6N/A
Molecular Formula C₄¹³C₆H₇F₃O₄[3]
Molecular Weight 254.11 g/mol [3]
CAS Number 1276355-35-1[3]
Unlabeled CAS Number 322-79-2
Appearance Off-white solidN/A
Melting Point 114-117 °C (for unlabeled Triflusal)N/A
logP 2.231 (for unlabeled Triflusal)N/A
Purity Typically ≥98%N/A

Synthesis

Conceptual Synthesis Workflow:

The synthesis would likely start from a commercially available, fully 13C-labeled benzene. The key steps would involve:

  • Friedel-Crafts acylation or alkylation to introduce a functional group that can be converted to the trifluoromethyl group.

  • Oxidation of a methyl group or another suitable precursor to form the carboxylic acid.

  • Hydroxylation of the benzene ring at the ortho position to the carboxylic acid.

  • Acetylation of the newly introduced hydroxyl group to yield the final this compound product.

G cluster_0 Conceptual Synthesis of this compound 13C6-Benzene 13C6-Benzene Functionalization Functionalization 13C6-Benzene->Functionalization e.g., Friedel-Crafts Oxidation Oxidation Functionalization->Oxidation to -COOH Hydroxylation Hydroxylation Oxidation->Hydroxylation ortho to -COOH Acetylation Acetylation Hydroxylation->Acetylation of -OH This compound This compound Acetylation->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not widely available, this section provides predicted data based on the known structure and data from the unlabeled compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M+H]⁺ at m/z 255.06, reflecting the incorporation of six 13C atoms. The fragmentation pattern would be similar to that of unlabeled Triflusal, with characteristic losses of the acetyl group and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled Triflusal, showing signals for the aromatic protons and the methyl protons of the acetyl group.

  • ¹³C NMR: The carbon-13 NMR spectrum will be significantly different from the unlabeled compound due to the 13C enrichment of the aromatic ring. All six aromatic carbons will show strong signals with complex splitting patterns due to ¹³C-¹³C coupling. The carbonyl carbons of the carboxylic acid and the acetyl group, and the methyl carbon of the acetyl group will also be present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the following functional groups:

  • C=O stretching (ester): ~1770 cm⁻¹

  • C=O stretching (carboxylic acid): ~1700 cm⁻¹

  • C-O stretching: ~1200-1300 cm⁻¹

  • Aromatic C=C stretching: ~1450-1600 cm⁻¹

  • C-F stretching: ~1100-1300 cm⁻¹

Experimental Protocols: Analytical Methods

The following is a representative High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of this compound.

HPLC Method for the Determination of Triflusal

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 228 nm.

  • Run Time: Approximately 10 minutes.

Sample Preparation: Plasma or serum samples containing Triflusal and this compound (as an internal standard) can be prepared by protein precipitation with acetonitrile followed by centrifugation. The supernatant is then injected into the HPLC system.

G cluster_1 Analytical Workflow for this compound Sample Sample Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Add Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection HPLC_Analysis HPLC_Analysis Supernatant_Collection->HPLC_Analysis

Caption: General workflow for sample preparation and HPLC analysis.

Mechanism of Action and Metabolic Pathways

The pharmacological activity of this compound is identical to that of unlabeled Triflusal. It is a multi-target antiplatelet agent.

Triflusal is rapidly metabolized in the liver to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). Both Triflusal and HTB contribute to the antiplatelet effect through several mechanisms:

  • Inhibition of Cyclooxygenase-1 (COX-1): Triflusal irreversibly acetylates and inhibits platelet COX-1, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.

  • Inhibition of Phosphodiesterase (PDE): HTB is a phosphodiesterase inhibitor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets. Elevated cAMP inhibits platelet activation and aggregation.

  • Inhibition of Nuclear Factor-kappa B (NF-κB): Triflusal has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammatory processes and the expression of adhesion molecules on platelets.

  • Increased Nitric Oxide (NO) Synthesis: Triflusal can stimulate the production of nitric oxide, a vasodilator and inhibitor of platelet adhesion and aggregation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Triflusal and its active metabolite, HTB.

G cluster_2 Triflusal's Antiplatelet Mechanism of Action Triflusal Triflusal HTB HTB Triflusal->HTB Metabolized to COX1 COX-1 Triflusal->COX1 Inhibits NFkB NF-κB Triflusal->NFkB Inhibits NO_Synthase NO Synthase Triflusal->NO_Synthase Stimulates PDE Phosphodiesterase HTB->PDE Inhibits TXA2 Thromboxane A2 COX1->TXA2 Produces Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Promotes cAMP cAMP PDE->cAMP Degrades cAMP->Platelet_Aggregation Inhibits NO Nitric Oxide NO_Synthase->NO NO->Platelet_Aggregation Inhibits G cluster_3 Metabolic Pathway of Triflusal Triflusal_13C6 This compound HTB_13C6 HTB-13C6 (Active Metabolite) Triflusal_13C6->HTB_13C6 Deacetylation (Liver)

References

Unraveling the Biological Activity of Triflusal-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal is a platelet aggregation inhibitor with a chemical structure related to salicylates, but it is not an aspirin derivative. It is used for the prevention and treatment of thromboembolic diseases.[1] Triflusal-13C6 is an isotopically labeled version of Triflusal, where six carbon atoms in the benzene ring are replaced with the stable isotope carbon-13. This labeling does not alter the biological activity of the molecule but serves as a powerful tool for metabolic and pharmacokinetic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of the drug and its metabolites with high precision. This guide provides an in-depth overview of the biological activity of Triflusal, which is directly applicable to this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Triflusal exerts its antiplatelet effects through a multi-faceted mechanism that distinguishes it from other anti-thrombotic agents. Its primary actions involve the irreversible inhibition of cyclooxygenase-1 (COX-1), modulation of the NF-κB signaling pathway, and preservation of vascular prostacyclin.[2][3] Furthermore, its principal active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes significantly to its overall therapeutic effect by inhibiting phosphodiesterase and possessing its own antiplatelet properties.[3][4]

Inhibition of Cyclooxygenase-1 (COX-1) and Thromboxane A2 Synthesis

Similar to aspirin, Triflusal irreversibly inhibits COX-1 in platelets by acetylating the enzyme's active site. This action blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a strong promoter of platelet aggregation. By reducing TXA2 production, Triflusal effectively diminishes platelet aggregation and subsequent clot formation. However, a key difference from aspirin is that Triflusal appears to have a more selective action against platelet COX-1, with minimal inhibition of vascular endothelial COX-2, thereby preserving the production of the vasodilator and anti-aggregatory prostacyclin (PGI2).

Modulation of the NF-κB Signaling Pathway

Triflusal and its metabolite HTB have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of various pro-inflammatory and pro-thrombotic genes, including vascular cell adhesion molecule-1 (VCAM-1). By inhibiting NF-κB, Triflusal can reduce the inflammatory component of thrombosis and atherosclerosis.

Role of the Active Metabolite (HTB)

After oral administration, Triflusal is rapidly deacetylated in the liver to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). HTB itself possesses significant antiplatelet activity. It acts as a reversible inhibitor of COX-1 and also inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels inhibit platelet activation and aggregation. The long half-life of HTB contributes to the sustained antiplatelet effect of Triflusal.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of Triflusal and its active metabolite, HTB.

Table 1: In Vitro and Ex Vivo Antiplatelet Activity
ParameterAgonistMatrixValueReference
IC50 Arachidonic AcidRat Platelets0.8 mM
IC50 CollagenHuman Whole Blood82 µM (Triflusal alone)
IC50 CollagenHuman Whole Blood140 µM (Triflusal + 37.5 µM HTB)
Inhibition ADP (2.5 µM)Human Platelet-Rich PlasmaSignificant inhibition at <1 mM
Inhibition Collagen (1 µg/ml)Human Platelet-Rich PlasmaSignificant inhibition at <1 mM
Inhibition (%) ADP-induced aggregationHuman Whole Blood67% (Triflusal 600 mg/day)
Inhibition (%) Thromboxane B2 formationHuman Serum85% (Triflusal 600 mg/day)
Inhibition (%) Platelet deposition on subendotheliumRabbit~68% (Triflusal 10 mg/kg i.v.)
Inhibition (%) Platelet aggregates on subendotheliumHuman89.6% (Triflusal 600 mg/day)
Table 2: Pharmacokinetic Parameters of Triflusal and its Metabolite HTB in Humans
ParameterTriflusalHTB (2-hydroxy-4-trifluoromethylbenzoic acid)Reference
Bioavailability 83-100%-
Tmax (h) 0.55 - 0.922.35 - 4.96
Cmax (µg/mL) 11.6 ± 1.7 (after 900 mg single dose)92.7 ± 17.1 (after 900 mg single dose)
Half-life (t1/2) (h) 0.35 - 0.6534.3 - 65.57
Protein Binding ~99%~99%
Clearance (Cl/F) (L/h) 45.5 ± 11.00.18 ± 0.04
Route of Elimination Primarily renalPrimarily renal

Experimental Protocols

Detailed experimental protocols for the key assays cited in the literature are provided below. These are generalized procedures based on standard laboratory methods and the information available in the cited publications.

Platelet Aggregation Assay (Whole Blood and Platelet-Rich Plasma)

This assay measures the ability of an agent to inhibit platelet aggregation induced by various agonists.

1. Materials:

  • Freshly drawn human or animal blood collected in sodium citrate tubes.

  • Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid.

  • Phosphate-buffered saline (PBS).

  • Aggregometer.

  • Pipettes and consumables.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • Carefully collect the supernatant (PRP).

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

3. Whole Blood Assay:

  • Dilute the citrated whole blood with saline as per the aggregometer manufacturer's instructions.

4. Aggregation Measurement:

  • Pre-warm the PRP or whole blood samples to 37°C.

  • Place a sample in the aggregometer cuvette with a stir bar.

  • Add the test compound (Triflusal, HTB, or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).

  • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.

  • Record the change in light transmittance (for PRP) or impedance (for whole blood) over time (typically 5-10 minutes).

  • The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the aggregation in the vehicle control.

Cyclooxygenase-1 (COX-1) Inhibition Assay

This assay determines the inhibitory activity of a compound on the COX-1 enzyme.

1. Materials:

  • Purified COX-1 enzyme.

  • Arachidonic acid (substrate).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Detection reagent (e.g., a fluorometric or colorimetric probe that reacts with prostaglandins).

  • Test compound (Triflusal or HTB).

  • Positive control (e.g., a known COX-1 inhibitor like SC-560).

  • Microplate reader.

2. Assay Procedure:

  • In a microplate, add the assay buffer, purified COX-1 enzyme, and the test compound at various concentrations.

  • Incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 37°C).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (fluorescence or absorbance) using a microplate reader.

  • The percentage of COX-1 inhibition is calculated by comparing the signal from the wells with the test compound to the control wells without the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

Triflusal's Mechanism of Action on Platelet Aggregation cluster_membrane Cell Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Substrate Prostaglandin H2 Prostaglandin H2 COX-1->Prostaglandin H2 Thromboxane A2 Thromboxane A2 Prostaglandin H2->Thromboxane A2 Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Promotes Phosphodiesterase (PDE) Phosphodiesterase (PDE) cAMP cAMP Phosphodiesterase (PDE)->cAMP Degrades cAMP->Platelet Aggregation Inhibits Triflusal Triflusal Triflusal->COX-1 Irreversibly Inhibits HTB HTB HTB->COX-1 Reversibly Inhibits HTB->Phosphodiesterase (PDE) Inhibits Inhibition Inhibition Triflusal's Effect on the NF-κB Signaling Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines IKK Complex IKK Complex Cytokines->IKK Complex Activate IκB IκB IKK Complex->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits (sequesters) Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates and Activates Pro-inflammatory & Pro-thrombotic Proteins Pro-inflammatory & Pro-thrombotic Proteins Gene Transcription->Pro-inflammatory & Pro-thrombotic Proteins Leads to Triflusal / HTB Triflusal / HTB Triflusal / HTB->IKK Complex Inhibits Activation Experimental Workflow for Platelet Aggregation Assay Blood Collection Blood Collection PRP/Whole Blood Preparation PRP/Whole Blood Preparation Blood Collection->PRP/Whole Blood Preparation Incubation Incubation PRP/Whole Blood Preparation->Incubation Add this compound or Vehicle Agonist Addition Agonist Addition Incubation->Agonist Addition e.g., ADP, Collagen Data Acquisition Data Acquisition Agonist Addition->Data Acquisition Measure Aggregation Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate % Inhibition, IC50

References

Triflusal-13C6 vs. Unlabeled Triflusal: An In-Depth In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in vitro comparison of Triflusal-13C6 and its unlabeled counterpart. Triflusal is a platelet aggregation inhibitor used for the prevention of thromboembolic events. Its mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1) and the modulation of phosphodiesterase (PDE) activity, primarily through its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[1][2][3][4] The introduction of a stable isotope label (13C6) into the triflusal molecule is primarily intended for use in metabolic and pharmacokinetic studies as an internal standard for precise quantification. This guide will delve into the known in vitro properties of unlabeled triflusal and HTB, and subsequently discuss the anticipated behavior of this compound based on established principles of isotope labeling in pharmacology.

Core Concepts: Triflusal and its Active Metabolite

Triflusal is a salicylic acid derivative that, following oral administration, is rapidly deacetylated in the liver to its main active metabolite, HTB.[5] Both triflusal and HTB contribute to the overall antiplatelet effect. The primary mechanism is the irreversible acetylation of the COX-1 enzyme in platelets, which inhibits the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. Unlike aspirin, triflusal and particularly its metabolite HTB also inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Elevated cyclic nucleotide levels further inhibit platelet activation and aggregation.

This compound: Expected In Vitro Profile

Metabolism: The conversion of triflusal to HTB occurs via deacetylation, a reaction that does not involve the cleavage of any bonds within the 13C-labeled benzene ring. Therefore, a significant kinetic isotope effect on the rate of this metabolic conversion is not anticipated. The rate of formation of HTB-13C6 from this compound should be comparable to that of the unlabeled compound.

Pharmacological Activity: The pharmacological targets of triflusal and HTB, namely COX-1 and PDE, are engaged through interactions that are unlikely to be significantly affected by the increased mass of the carbon atoms in the benzene ring. The binding affinities and inhibitory potencies (e.g., IC50 values) of this compound and HTB-13C6 are expected to be virtually identical to their unlabeled counterparts. The primary utility of this compound in an in vitro setting is to serve as an internal standard for mass spectrometry-based quantification, enabling more accurate and precise measurements of the drug and its metabolite in complex biological matrices.

Quantitative In Vitro Data

The following tables summarize the available quantitative data for unlabeled triflusal and its active metabolite, HTB.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX)

CompoundTargetAssay SystemIC50Reference
TriflusalCOX-1Human PlateletsNot explicitly found
HTBCOX-1Human PlateletsNot explicitly found
AspirinCOX-1Human Platelets1.3 ± 0.5 μM
AspirinCOX-1Human Articular Chondrocytes3.57 µM
AspirinCOX-2Human Articular Chondrocytes29.3 µM

Note: While multiple sources confirm that Triflusal and HTB inhibit COX-1, specific IC50 values from in vitro assays were not found in the reviewed literature. The data for aspirin is provided for comparative purposes.

Table 2: In Vitro Inhibition of Platelet Aggregation

CompoundInducerAssay SystemIC50 / InhibitionReference
TriflusalCollagenHuman Whole Blood82 µM (IC50)
TriflusalADPHuman Whole Blood~0.12 mM for ~50% inhibition
HTBADP & CollagenHuman Platelet Rich PlasmaSignificant inhibition at < 1 mM
HTBAdhesion to subendotheliumIn vitro perfusion26% inhibition at 1 mM
HTBAggregates on subendotheliumIn vitro perfusion18% inhibition at 1 mM

Table 3: In Vitro Inhibition of Phosphodiesterase (PDE)

CompoundTargetAssay SystemIC50Reference
TriflusalPDEPlateletsNot explicitly found
HTBPDEPlateletsNot explicitly found

Note: Although it is well-established that Triflusal and HTB inhibit PDE, leading to increased cAMP levels, specific IC50 values from direct enzymatic assays were not found in the reviewed literature.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid (substrate)

  • Test compounds (Triflusal, HTB) and vehicle control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Hemin, COX enzymes, and Arachidonic Acid according to the manufacturer's instructions.

  • Plate Setup:

    • Background Wells: 160 µl Assay Buffer + 10 µl Hemin.

    • 100% Initial Activity Wells: 150 µl Assay Buffer + 10 µl Hemin + 10 µl enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 150 µl Assay Buffer + 10 µl Hemin + 10 µl enzyme (COX-1 or COX-2) + 10 µl of test compound at various concentrations.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µl of Colorimetric Substrate solution to all wells, followed quickly by 20 µl of Arachidonic Acid to initiate the reaction.

  • Measurement: Incubate for exactly two minutes at 25°C and then read the absorbance at 590 nm.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is based on standard light transmission aggregometry (LTA) methods.

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Freshly drawn human whole blood in sodium citrate tubes

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid)

  • Test compounds (Triflusal, HTB) and vehicle control

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay:

    • Pipette a defined volume of PRP into aggregometer cuvettes with a stir bar.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the test compound or vehicle to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the maximum percentage of platelet aggregation for each condition and calculate the IC50 values for the test compounds.

In Vitro Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This protocol is based on commercially available PDE activity assay kits.

Principle: This assay measures the amount of phosphate released from the hydrolysis of cAMP or cGMP by PDE, followed by the cleavage of the resulting 5'-nucleotide by a 5'-nucleotidase. The released phosphate is then quantified using a colorimetric reagent.

Materials:

  • Purified PDE enzyme

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • Phosphate standard

  • Green Assay Reagent (Malachite Green-based)

  • Test compounds (Triflusal, HTB) and vehicle control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a phosphate standard curve according to the kit instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, PDE enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Add the cAMP or cGMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time.

  • 5'-Nucleotidase Addition: Add 5'-nucleotidase to each well and incubate to convert the 5'-nucleotide to a nucleoside and phosphate.

  • Color Development: Add the Green Assay Reagent to stop the reaction and develop the color.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculation: Determine the PDE activity and the percentage of inhibition for each test compound concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Triflusal_Mechanism_of_Action Triflusal Triflusal HTB HTB (Active Metabolite) Triflusal->HTB Deacetylation (in liver) COX1 COX-1 Triflusal->COX1 Inhibits PDE Phosphodiesterase (PDE) Triflusal->PDE Inhibits HTB->COX1 Inhibits HTB->PDE Inhibits TXA2 Thromboxane A2 COX1->TXA2 Synthesis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 PlateletAggregation Platelet Aggregation TXA2->PlateletAggregation Promotes PDE->PlateletAggregation Promotes (by degrading cAMP/cGMP) ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP cAMP->PDE PlateletInhibition Inhibition of Platelet Activation cAMP->PlateletInhibition Promotes cGMP cGMP cGMP->PDE cGMP->PlateletInhibition Promotes AC->cAMP Synthesis GC->cGMP Synthesis PlateletInhibition->PlateletAggregation Inhibits

Caption: Mechanism of action of Triflusal and its active metabolite HTB.

In_Vitro_Assay_Workflow Start Start: Prepare Test Compounds (Triflusal, this compound, HTB) COX_Assay COX Inhibition Assay Start->COX_Assay Platelet_Assay Platelet Aggregation Assay Start->Platelet_Assay PDE_Assay PDE Activity Assay Start->PDE_Assay Data_Analysis Data Analysis (IC50 Determination) COX_Assay->Data_Analysis Platelet_Assay->Data_Analysis PDE_Assay->Data_Analysis Comparison Comparative Analysis: Unlabeled vs. 13C6 Data_Analysis->Comparison

Caption: General experimental workflow for in vitro comparison.

Conclusion

References

Unveiling a New Frontier in Proteomics: A Technical Guide to the Application of Triflusal-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective applications of Triflusal-13C6, a stable isotope-labeled derivative of the antiplatelet agent Triflusal, in the dynamic field of proteomics research. While direct experimental data for this compound in proteomics is not yet widely published, this document outlines a powerful, technically feasible approach for its use in quantitative proteomics. By leveraging established stable isotope labeling methodologies, researchers can gain unprecedented insights into the mechanism of action, target engagement, and off-target effects of Triflusal. This guide provides a framework for designing and implementing such studies, complete with detailed experimental protocols and data interpretation strategies.

Introduction: The Power of Stable Isotope Labeling in Drug Discovery

Quantitative proteomics has become an indispensable tool in drug discovery and development for elucidating a drug's mechanism of action, identifying biomarkers, and assessing toxicity. Stable isotope labeling techniques, in particular, offer a robust method for the accurate quantification of protein abundance between different experimental conditions. In this context, this compound serves as a powerful chemical probe to map the direct and indirect interactions of its parent compound, Triflusal, within the proteome.

Triflusal is an antiplatelet drug that functions primarily through the inhibition of cyclooxygenase-1 (COX-1), an enzyme crucial for the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[1][2] Beyond COX-1, Triflusal is known to modulate other signaling pathways, including the inhibition of phosphodiesterase, which leads to an increase in cyclic AMP (cAMP), and the suppression of nuclear factor k-B (NF-kB) activation.[1] Its primary active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB), also contributes to its antiplatelet activity.[2]

By employing this compound in a quantitative proteomics workflow, researchers can precisely differentiate between proteins that interact with the drug and the general proteome, enabling a deeper understanding of its pharmacological footprint.

Proposed Application: Target Deconvolution and Pathway Analysis using SILAC-based Chemical Proteomics

A robust strategy for utilizing this compound is a chemical proteomics approach integrated with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This methodology allows for the identification of specific protein targets of Triflusal by enriching and quantifying proteins that bind to an immobilized form of the drug.

Experimental Workflow

The proposed experimental workflow is a multi-step process that combines affinity chromatography with quantitative mass spectrometry.

cluster_0 Cell Culture & Labeling cluster_1 Cell Lysis & Protein Extraction cluster_2 Affinity Chromatography cluster_3 Sample Processing & Analysis A Control Cells ('Light') (Standard Arginine & Lysine) C Lysis & Proteome Extraction ('Light') A->C B Experimental Cells ('Heavy') (13C6-Arginine & 13C6-Lysine) D Lysis & Proteome Extraction ('Heavy') B->D E Incubate with Immobilized Triflusal Analog C->E F Incubate with Immobilized Triflusal Analog + Free this compound D->F G Combine Eluates E->G F->G H Protein Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis & Protein Quantification I->J

Figure 1: SILAC-based chemical proteomics workflow for Triflusal target identification.
Detailed Experimental Protocol

  • Cell Culture and SILAC Labeling:

    • Culture two populations of a relevant cell line (e.g., platelets or endothelial cells).

    • One population is grown in "light" media containing standard arginine and lysine.

    • The second population is grown in "heavy" media where standard arginine and lysine are replaced with their 13C6-labeled counterparts.

    • Ensure complete incorporation of the heavy amino acids over several cell divisions.

  • Preparation of Affinity Matrix:

    • Synthesize a Triflusal analog with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Covalently link the Triflusal analog to the beads to create the affinity matrix.

  • Cell Lysis and Protein Extraction:

    • Harvest both "light" and "heavy" labeled cells.

    • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions and native protein conformations.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the "light" cell lysate with the Triflusal-conjugated beads. This will capture proteins that bind to Triflusal.

    • In a separate reaction, incubate the "heavy" cell lysate with the Triflusal-conjugated beads in the presence of a molar excess of free this compound. The free this compound will compete with the immobilized Triflusal for binding to its protein targets.

  • Elution and Sample Preparation:

    • Wash the beads from both incubations extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Combine the eluates from the "light" and "heavy" experiments in a 1:1 ratio.

  • Protein Digestion and Mass Spectrometry:

    • Reduce, alkylate, and digest the combined protein eluate with trypsin.

    • Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides and proteins using a suitable search algorithm (e.g., MaxQuant).

    • Quantify the relative abundance of "light" and "heavy" labeled peptides. Proteins that are specifically competed off by free this compound will show a high "light" to "heavy" ratio.

Expected Quantitative Data and Interpretation

The quantitative data from this experiment would allow for the classification of proteins based on their binding affinity to Triflusal.

Protein IDGene NameLight/Heavy RatioLog2(L/H)ClassificationPotential Role
P05771COX1>10>3.32High-Confidence TargetPrimary target of Triflusal
Q08499PDE4B>8>3.00Potential Direct TargetContributes to increased cAMP
Q04206NFKB1>5>2.32Potential InteractorDownstream effector of Triflusal
P12345Protein X~1~0Non-specific BinderUnlikely to be a direct target
Q67890Protein Y<0.5<-1Non-specific BinderUnlikely to be a direct target

Table 1: Hypothetical Quantitative Proteomics Data for this compound Competition Assay. A high Light/Heavy ratio indicates specific binding to the immobilized Triflusal, as the heavy-labeled counterpart was competed out by free this compound.

Signaling Pathways Amenable to Investigation

The known pharmacological activities of Triflusal suggest that several key signaling pathways could be investigated using a this compound based proteomics approach.

Arachidonic Acid Metabolism and Prostaglandin Synthesis

cluster_0 Arachidonic Acid Metabolism AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2S Thromboxane A2 Synthase PGH2->TXA2S TXA2 Thromboxane A2 TXA2S->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Triflusal Triflusal Triflusal->COX1

Figure 2: Triflusal's inhibitory effect on the COX-1 pathway.

A proteomics study would confirm the direct interaction of Triflusal with COX-1 and could potentially identify other regulatory proteins involved in this pathway that are affected.

cAMP-Mediated Signaling

cluster_0 cAMP Signaling ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE->AMP Platelet_Inhibition Inhibition of Platelet Activation PKA->Platelet_Inhibition Triflusal Triflusal Triflusal->PDE

Figure 3: Triflusal's role in modulating cAMP levels through PDE inhibition.

By identifying the specific phosphodiesterase isoforms that interact with Triflusal, researchers can better understand its impact on cAMP signaling in different cell types.

NF-kB Signaling Pathway

cluster_0 NF-kB Signaling Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IkB IKK->IkB phosphorylates NFkB_p50_p65 NF-kB (p50/p65) IkB->NFkB_p50_p65 releases Nucleus Nucleus NFkB_p50_p65->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Triflusal Triflusal Triflusal->IKK inhibits activation

Figure 4: Postulated inhibitory effect of Triflusal on the NF-kB signaling cascade.

Proteomics can help to pinpoint the exact protein or protein complex within the NF-kB pathway that Triflusal interacts with to exert its anti-inflammatory effects.

Conclusion and Future Directions

The application of this compound in quantitative proteomics, as outlined in this guide, presents a significant opportunity to advance our understanding of this important therapeutic agent. By employing a SILAC-based chemical proteomics approach, researchers can move beyond the known primary target, COX-1, to build a comprehensive map of Triflusal's interactions within the cellular proteome. This will not only provide a more complete picture of its mechanism of action but also has the potential to uncover novel therapeutic applications and inform the development of next-generation antiplatelet therapies with improved efficacy and safety profiles. The methodologies described herein provide a clear and actionable framework for initiating such cutting-edge research.

References

Understanding Triflusal-13C6: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation of Triflusal-13C6. Given the limited publicly available stability data specific to this compound, this guide leverages information on the parent compound, Triflusal, to infer its stability profile and degradation pathways. It also outlines detailed experimental protocols for conducting stability and forced degradation studies on this compound, in line with industry best practices.

Core Concepts: Stability of Isotopically Labeled Compounds

Stable isotope-labeled (SIL) compounds, such as this compound, are essential tools in pharmaceutical research, particularly in pharmacokinetic and metabolism studies. A key consideration for their use is ensuring their stability and that the isotopic label does not compromise the integrity of the molecule. The replacement of 12C with 13C is generally not expected to significantly alter the chemical stability of a molecule, as the change in mass is minimal and does not affect the electronic structure. Therefore, the degradation pathways of this compound are anticipated to mirror those of its unlabeled counterpart, Triflusal.

Triflusal: An Overview of its Degradation Profile

Triflusal is a platelet aggregation inhibitor structurally related to salicylates.[1] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn blocks the production of thromboxane B2.[2][3] The principal metabolite of Triflusal is 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), formed through deacetylation in the liver.[2][3] This metabolic process is also the primary degradation pathway observed under hydrolytic conditions.

Major Degradation Product
  • 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) / Desacetyl Triflusal: This is the main metabolite and primary degradation product of Triflusal.

Quantitative Data Summary

Table 1: Summary of Analytical Data for Triflusal and its 13C6-Labeled Analogues

CompoundTestSpecification/ResultReference
This compound Purity (by HPLC)97.0%
Isotopic Purity99% atom 13C
AppearanceOff-White Solid
Retest Date5 years from date of analysis
Desacetyl this compound Purity (by HPLC)98.2%
Isotopic Purity99% atom 13C
AppearanceBeige Solid
Retest Date5 years from date of analysis
Triflusal Primary Degradation PathwayDeacetylation to HTB
PhotodegradationSusceptible to photodegradation
HydrolysisHydrolyzes to HTB

Experimental Protocols

To ensure the stability and define the degradation profile of this compound, a comprehensive forced degradation study should be conducted. The following protocols are based on general ICH guidelines and knowledge of Triflusal's chemical properties.

Acid and Base Hydrolysis
  • Objective: To assess the stability of this compound in acidic and alkaline conditions.

  • Procedure:

    • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH at a concentration of 1 mg/mL.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

    • Neutralize the aliquots (the acidic solution with NaOH and the alkaline solution with HCl).

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

    • Add 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw aliquots.

    • Analyze by a stability-indicating HPLC method.

Thermal Degradation
  • Objective: To determine the effect of heat on the stability of this compound in its solid state.

  • Procedure:

    • Place a known amount of solid this compound in a controlled temperature chamber.

    • Expose the sample to a temperature of 80°C for 48 hours.

    • At specified time points, withdraw samples.

    • Dissolve the samples in a suitable solvent.

    • Analyze by a stability-indicating HPLC method.

Photostability
  • Objective: To assess the stability of this compound upon exposure to light.

  • Procedure:

    • Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

    • At the end of the exposure period, dissolve both the exposed and control samples in a suitable solvent.

    • Analyze by a stability-indicating HPLC method.

Visualizations

Signaling Pathways of Triflusal

The antiplatelet effect of Triflusal is mediated through multiple signaling pathways. The primary mechanism involves the inhibition of COX-1, leading to a reduction in thromboxane A2 (TXA2) production. Additionally, its active metabolite, HTB, inhibits phosphodiesterase (PDE), which increases intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP cAMP cAMP cAMP->AMP Hydrolysis Inhibition_Platelet_Activation Inhibition of Platelet Activation cAMP->Inhibition_Platelet_Activation Triflusal Triflusal Triflusal->COX1 Inhibits HTB HTB (Metabolite) HTB->PDE Inhibits

Triflusal's dual mechanism of action.
Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, Solid State) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Analysis: - Purity Assessment - Degradant Identification - Mass Balance Analysis->Data Report Stability Report Data->Report G Triflusal This compound (2-acetoxy-4-trifluoromethylbenzoic acid-13C6) HTB Desacetyl this compound (HTB) (2-hydroxy-4-trifluoromethylbenzoic acid-13C6) Triflusal->HTB Deacetylation (Hydrolysis) Acetic_Acid Acetic Acid Triflusal->Acetic_Acid Deacetylation (Hydrolysis)

References

Tracing the Metabolic Journey of Triflusal: A Technical Guide Using Triflusal-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for utilizing Triflusal-13C6, a stable isotope-labeled version of the antiplatelet agent Triflusal, to meticulously track its metabolic pathways. While, to date, no specific studies utilizing this compound have been published, this document outlines a robust experimental framework based on the known metabolism of Triflusal and established principles of stable isotope tracing. This guide is intended to serve as a foundational resource for researchers designing studies to elucidate the intricate metabolic fate of Triflusal and its pharmacologically active metabolite.

Introduction to Triflusal and its Metabolism

Triflusal is a platelet aggregation inhibitor, structurally related to salicylates, used in the prevention and treatment of thromboembolic diseases.[1][2] Its mechanism of action primarily involves the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn blocks the formation of thromboxane A2, a potent promoter of platelet aggregation.[1] Unlike aspirin, Triflusal is noted for its relative sparing of the arachidonic acid metabolic pathway in endothelial cells.[3]

Upon oral administration, Triflusal is rapidly absorbed in the small intestine and undergoes extensive first-pass metabolism in the liver.[3] The primary metabolic transformation is a deacetylation reaction, converting Triflusal into its main and pharmacologically active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB). This metabolite also possesses antiplatelet properties. The elimination of Triflusal and its metabolites occurs mainly through the kidneys.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of Triflusal and its active metabolite, HTB, have been characterized in healthy human subjects. The following tables summarize key quantitative data from single-dose and multiple-dose studies.

Table 1: Single Oral Dose Pharmacokinetics of Triflusal and HTB

ParameterTriflusalHTB (2-hydroxy-4-trifluoromethyl benzoic acid)Reference
Cmax (Maximum Plasma Concentration) 11.6 ± 1.7 µg/mL92.7 ± 17.1 µg/mL
tmax (Time to Reach Cmax) 0.88 ± 0.26 h4.96 ± 1.37 h
t1/2 (Elimination Half-life) 0.55 h34.3 ± 5.3 h
Cl/F (Apparent Clearance) 45.5 ± 11.0 L/h0.18 ± 0.04 L/h

Table 2: Pharmacokinetic Parameters of Triflusal and HTB after Single Ascending Doses in Healthy Chinese Subjects

DoseTriflusal Cmax (µg/mL)Triflusal tmax (h)Triflusal t1/2 (h)HTB Cmax (µg/mL)HTB tmax (h)HTB t1/2 (h)Reference
300 mg Data not provided0.55 - 0.920.35 - 0.65Data not provided2.35 - 3.0352.5 - 65.57
600 mg Data not provided0.55 - 0.920.35 - 0.65Data not provided2.35 - 3.0352.5 - 65.57
900 mg Data not provided0.55 - 0.920.35 - 0.65Data not provided2.35 - 3.0352.5 - 65.57

Note: The study by Dong et al. (2016) indicated that Cmax and AUC for both Triflusal and HTB were approximately dose-proportional over the 300-900 mg range.

Proposed Experimental Protocol for Tracing this compound Metabolism

This section outlines a detailed methodology for a proposed in vivo study to track the metabolic fate of Triflusal using this compound.

Materials and Reagents
  • This compound (structure to be confirmed based on synthesis, assuming labeling on the benzene ring)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic agent (for animal studies)

  • Anticoagulant (e.g., heparin or EDTA)

  • Reagents for plasma and urine sample processing (e.g., methanol, acetonitrile, formic acid)

  • Internal standards for LC-MS/MS analysis (e.g., deuterated Triflusal and HTB)

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (or other appropriate species).

  • Acclimation: Animals should be acclimated for at least one week prior to the study.

  • Fasting: Animals should be fasted overnight with free access to water before dosing.

  • Dose Administration: A single oral gavage of this compound at a clinically relevant dose.

Sample Collection
  • Blood Sampling: Serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) should be collected from the tail vein or other appropriate site into tubes containing an anticoagulant. Plasma should be separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Urine should be collected at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose) using metabolic cages. The volume of urine should be recorded, and aliquots stored at -80°C.

Sample Preparation
  • Plasma: Protein precipitation should be performed by adding a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol containing an internal standard) to the plasma samples. After vortexing and centrifugation, the supernatant should be collected and evaporated to dryness under a stream of nitrogen. The residue should be reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Urine: Urine samples should be thawed, vortexed, and centrifuged to remove any particulate matter. An aliquot of the supernatant should be diluted with a suitable solvent containing an internal standard for direct injection or further processed if necessary.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.

  • Chromatographic Separation: A C18 reversed-phase column should be used to separate this compound and its metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive (e.g., 0.1% formic acid) should be employed.

  • Mass Spectrometric Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its expected labeled metabolites. The transitions from the precursor ions (M+6 for this compound and its metabolites, assuming a 6-carbon label on the ring) to their respective product ions should be optimized.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway of Triflusal and the proposed experimental workflow for a this compound tracing study.

Triflusal_Metabolism cluster_liver Liver Metabolism Triflusal Triflusal HTB 2-hydroxy-4-trifluoromethyl benzoic acid (HTB) Triflusal->HTB Deacetylation Conjugate HTB-Glycine Conjugate HTB->Conjugate Conjugation Elimination Renal Elimination HTB->Elimination Conjugate->Elimination

Caption: Metabolic pathway of Triflusal in the liver.

Triflusal_13C6_Workflow Dosing Oral Administration of This compound Sampling Serial Blood and Urine Sample Collection Dosing->Sampling Preparation Plasma and Urine Sample Preparation Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Analysis and Metabolite Identification Analysis->Data

Caption: Proposed experimental workflow for this compound tracing.

Expected Outcomes and Data Interpretation

The use of this compound will allow for the unambiguous identification and quantification of its metabolites. By monitoring the appearance and disappearance of the 13C-labeled species in plasma and urine, researchers can:

  • Confirm the primary metabolic pathway: The conversion of this compound to HTB-13C6 will be definitively traced.

  • Identify novel metabolites: The high sensitivity and specificity of LC-MS/MS may reveal previously unidentified minor metabolites of Triflusal.

  • Quantify metabolic flux: The rate of formation and elimination of HTB-13C6 can be precisely determined, providing a deeper understanding of the drug's metabolic kinetics.

  • Investigate inter-individual variability: This methodology can be applied to study how genetic polymorphisms in metabolic enzymes may affect the metabolism of Triflusal.

Conclusion

The proposed use of this compound in metabolic studies offers a powerful tool to gain a more profound understanding of the biotransformation and disposition of this important antiplatelet drug. The detailed experimental protocol and analytical methodology outlined in this guide provide a solid foundation for researchers to design and execute robust studies that can yield valuable insights for drug development and clinical pharmacology. The ability to precisely track the metabolic fate of Triflusal will contribute to a more complete picture of its pharmacological profile and may open avenues for optimizing its therapeutic use.

References

Triflusal-13C6 as a Platelet Aggregation Inhibitor Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triflusal and its potential utility as a carbon-13 labeled tracer, Triflusal-13C6, for in-depth studies of platelet aggregation and drug metabolism. Triflusal, a salicylic acid derivative, is an established antiplatelet agent with a dual mechanism of action involving the irreversible inhibition of cyclooxygenase-1 (COX-1) and the modulation of phosphodiesterase (PDE) activity by its primary metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB). The availability of an isotopically labeled version, this compound, opens new avenues for researchers to conduct sophisticated tracer studies to elucidate its pharmacokinetic profile, metabolic fate, and dynamic interactions with its biological targets. This document details the established pharmacology of Triflusal, provides key quantitative data, outlines relevant experimental protocols, and explores the potential applications of this compound in advancing our understanding of this antiplatelet agent.

Introduction to Triflusal

Triflusal is a platelet aggregation inhibitor structurally related to salicylates, but it is not a derivative of acetylsalicylic acid. It is used for the secondary prevention of ischemic stroke and other thromboembolic events. Its antiplatelet effect is mediated through the irreversible inhibition of platelet COX-1, which in turn blocks the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1] Unlike aspirin, Triflusal's primary active metabolite, HTB, also contributes to its antiplatelet activity through mechanisms independent of COX-1 inhibition.[1]

The availability of this compound, a stable isotope-labeled version of the parent compound, provides a powerful tool for researchers. Stable isotope tracers are invaluable in drug development for their ability to trace the metabolic fate of a drug, quantify its distribution in various tissues, and elucidate its mechanism of action without the need for radioactive materials.

Mechanism of Action

Triflusal exerts its antiplatelet effects through a multi-faceted approach:

  • Inhibition of Cyclooxygenase-1 (COX-1): Triflusal irreversibly acetylates a serine residue in the active site of COX-1, thereby preventing the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2.[1] Reduced TXA2 levels lead to decreased platelet activation and aggregation.

  • Role of the Active Metabolite (HTB): Triflusal is rapidly deacetylated in the body to its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB).[1] HTB is also pharmacologically active and contributes to the overall antiplatelet effect. It has been suggested that HTB may inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP levels further inhibit platelet activation.

  • Nitric Oxide Production: Some studies suggest that Triflusal and HTB may stimulate the production of nitric oxide (NO) from neutrophils, which can also contribute to the inhibition of platelet function.

Signaling Pathway of Triflusal and its Metabolite HTB

cluster_triflusal Triflusal cluster_htb HTB (Metabolite) Triflusal Triflusal COX1 COX-1 Triflusal->COX1 Inhibits HTB HTB Triflusal->HTB Metabolism ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H2 ArachidonicAcid->PGH2 COX-1 TXA2 Thromboxane A2 PGH2->TXA2 PlateletAggregation1 Platelet Aggregation TXA2->PlateletAggregation1 Promotes PDE Phosphodiesterase (PDE) HTB->PDE Inhibits cAMP_inc Increased cAMP PDE->cAMP_inc Breaks down cAMP (Inhibition leads to increase) PlateletActivation_dec Decreased Platelet Activation cAMP_inc->PlateletActivation_dec

Triflusal and HTB signaling pathways.

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for Triflusal and its active metabolite, HTB.

Table 1: Pharmacokinetic Parameters of Triflusal and HTB in Healthy Subjects (Single Oral Dose)
ParameterTriflusalHTBReference
Cmax (µg/mL) 11.6 ± 1.7 (900 mg) 13.96 (fasting, 900 mg) 9.55 (fed, 900 mg)92.7 ± 17.1 (900 mg) 110.2 (fasting, 900 mg) 97.15 (fed, 900 mg)
Tmax (h) 0.88 ± 0.26 (900 mg)4.96 ± 1.37 (900 mg)
t½ (h) 0.5534.3 ± 5.3
Cl/F (L/h) 45.5 ± 11.00.18 ± 0.04
AUC₀-∞ (h*µg/mL) 19.79 (fasting, 900 mg) 22.44 (fed, 900 mg)6333 (fasting, 900 mg) 5632 (fed, 900 mg)
Table 2: Pharmacokinetic Parameters of Triflusal and HTB in Healthy Chinese Subjects (Single Ascending Doses)
DoseParameterTriflusalHTBReference
300 mg Cmax (ng/mL) 3890 ± 142038500 ± 5910
Tmax (h) 0.55 ± 0.182.35 ± 0.65
t½ (h) 0.35 ± 0.0952.5 ± 14.1
AUC₀-t (hng/mL) 3380 ± 9701980000 ± 411000
600 mg Cmax (ng/mL) 7110 ± 298073100 ± 15300
Tmax (h) 0.62 ± 0.232.78 ± 0.83
t½ (h) 0.47 ± 0.1665.6 ± 17.2
AUC₀-t (hng/mL) 7030 ± 27604080000 ± 1030000
900 mg Cmax (ng/mL) 10200 ± 3210102000 ± 16300
Tmax (h) 0.92 ± 0.583.03 ± 0.57
t½ (h) 0.65 ± 0.3260.5 ± 13.9
AUC₀-t (h*ng/mL) 12000 ± 40406090000 ± 1300000

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is a standard method for assessing platelet function and the effect of inhibitors like Triflusal.

Objective: To measure the ability of Triflusal and HTB to inhibit platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid.

  • Triflusal and HTB solutions of known concentrations.

  • Light Transmission Aggregometer.

  • Spectrophotometer.

  • Centrifuge.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

    • Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay:

    • Pre-warm PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific volume of PRP to the aggregometer cuvette with a magnetic stir bar.

    • Add the test compound (Triflusal or HTB) or vehicle control and incubate for a specified time.

    • Add the platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • IC50 values (the concentration of inhibitor that causes 50% inhibition of aggregation) can be determined by testing a range of inhibitor concentrations.

Workflow for In Vitro Platelet Aggregation Assay

cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (150-200g, 10-15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000g, 15 min) Centrifuge1->Centrifuge2 Remaining Blood Add_PRP Add PRP PRP->Add_PRP PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Aggregometer Aggregometer Cuvette (37°C with stir bar) Add_Inhibitor Add Triflusal/HTB or Vehicle Aggregometer->Add_Inhibitor Add_PRP->Aggregometer Incubate Incubate Add_Inhibitor->Incubate Add_Agonist Add Agonist (ADP, Collagen, etc.) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record

Workflow for in vitro platelet aggregation assay.
In Vivo Platelet Aggregation Model in Mice

This protocol describes a method to assess the in vivo effects of Triflusal on platelet aggregation.

Objective: To evaluate the efficacy of Triflusal in inhibiting agonist-induced platelet aggregation in a living organism.

Materials:

  • Mice (e.g., C57BL/6).

  • Triflusal solution for oral or intraperitoneal administration.

  • Platelet agonist (e.g., collagen/epinephrine mixture).

  • Anesthetic.

  • Blood collection supplies (e.g., retro-orbital sinus or tail vein).

  • Platelet counting equipment (e.g., automated hematology analyzer).

Procedure:

  • Animal Dosing:

    • Administer Triflusal or vehicle control to mice at a predetermined dose and time before the experiment.

  • Anesthesia and Baseline Blood Collection:

    • Anesthetize the mice.

    • Collect a baseline blood sample to determine the initial platelet count.

  • Induction of Platelet Aggregation:

    • Inject a platelet agonist intravenously to induce a transient drop in circulating platelet count, indicative of platelet aggregation in the microvasculature.

  • Post-Agonist Blood Collection:

    • Collect blood samples at specific time points after agonist injection (e.g., 1, 5, and 15 minutes).

  • Platelet Counting and Data Analysis:

    • Determine the platelet count in all collected blood samples.

    • Calculate the percentage drop in platelet count compared to the baseline.

    • Compare the platelet count drop in Triflusal-treated mice to the control group to assess the inhibitory effect.

This compound as a Tracer: Potential Applications

While specific studies utilizing this compound are not yet widely published, its availability presents significant opportunities for advanced research in several areas:

Pharmacokinetic and Metabolism Studies
  • Absolute Bioavailability: By administering an oral dose of this compound and an intravenous dose of unlabeled Triflusal, researchers can precisely determine the absolute bioavailability of the drug, distinguishing between unabsorbed drug and metabolized drug.

  • Metabolite Identification and Quantification: this compound can be used to unequivocally identify and quantify all metabolites of Triflusal in plasma, urine, and feces using mass spectrometry. The stable isotope label allows for the clear differentiation of drug-related material from endogenous compounds.

  • Metabolic Pathway Elucidation: By analyzing the isotopic enrichment in various metabolites, the primary and secondary metabolic pathways of Triflusal can be mapped in detail. This includes the rate of conversion to its active metabolite, HTB.

Target Engagement and Mechanism of Action Studies
  • COX-1 Binding Kinetics: this compound could potentially be used in advanced mass spectrometry-based proteomics techniques to study the binding kinetics and covalent modification of COX-1 in platelets. This would provide a more dynamic view of target engagement in a physiological setting.

  • Metabolic Flux Analysis: In cellular models, this compound could be used in conjunction with other stable isotope tracers (e.g., 13C-glucose) to perform metabolic flux analysis. This would allow researchers to investigate how Triflusal and HTB affect central carbon metabolism in platelets and other relevant cell types, providing insights into their off-target effects and broader cellular impacts.

Workflow for a Potential this compound Tracer Study

cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcomes Outcomes Dose Administer this compound (Oral or IV) Plasma Plasma Dose->Plasma Collect at time points Urine Urine Dose->Urine Collect at time points Feces Feces Dose->Feces Collect at time points Tissues Tissues (preclinical) Dose->Tissues Collect at time points LCMS LC-MS/MS Analysis Plasma->LCMS Urine->LCMS Feces->LCMS Tissues->LCMS Quantify Quantify this compound and its metabolites LCMS->Quantify MetabolicFlux Metabolic Flux Analysis (with other tracers) LCMS->MetabolicFlux PK_Profile Detailed PK Profile Quantify->PK_Profile Metabolite_ID Metabolite Identification Quantify->Metabolite_ID Target_Engagement Target Engagement Insights MetabolicFlux->Target_Engagement

Potential workflow for a this compound tracer study.

Conclusion

Triflusal is a clinically effective antiplatelet agent with a well-characterized dual mechanism of action. The advent of this compound provides the scientific community with a sophisticated tool to further investigate its pharmacological properties. The application of this stable isotope tracer promises to yield more precise pharmacokinetic data, a deeper understanding of its metabolic fate, and novel insights into its interaction with biological systems. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to leverage this compound in their studies to ultimately enhance our therapeutic strategies for thromboembolic diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of Triflusal-13C6 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal, a platelet aggregation inhibitor, is a key therapeutic agent in the prevention of thromboembolic events. Accurate and precise quantification of Triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and matrix effects, leading to highly reliable data.

This document provides detailed application notes and protocols for the utilization of Triflusal-13C6 as an internal standard for the quantitative analysis of Triflusal in human plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard due to its chemical and physical properties being nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences the same ionization efficiencies and matrix effects.

Rationale for Using this compound

The use of a stable isotope-labeled internal standard like this compound offers several advantages in quantitative bioanalysis:

  • Minimized Matrix Effects: Co-elution of the analyte and the internal standard ensures that both are subjected to the same degree of ion suppression or enhancement, leading to more accurate quantification.

  • Correction for Sample Preparation Variability: Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard, thus normalizing the final result.

  • Improved Precision and Accuracy: By accounting for various sources of error, the overall precision and accuracy of the analytical method are significantly improved.

  • Robustness: The method becomes more robust and less susceptible to day-to-day variations in instrument performance.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Triflusal using this compound as an internal standard, based on established analytical methods.

Table 1: LC-MS/MS Method Parameters for Triflusal Analysis

ParameterValue
Chromatography
LC SystemUHPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MRM Transition (Triflusal)m/z 247.0 → 205.0
MRM Transition (this compound)m/z 253.0 → 211.0
Dwell Time100 ms
Collision EnergyOptimized for each transition (typically 15-25 eV)

Table 2: Method Validation Parameters for Triflusal Quantification in Human Plasma

ParameterResult
Linearity
Calibration Curve Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Lower Limit of Quantification (LLOQ)10 ng/mL
Precision & Accuracy
Intra-day Precision (%CV)< 15% (< 20% at LLOQ)
Inter-day Precision (%CV)< 15% (< 20% at LLOQ)
Accuracy (%Bias)Within ±15% (±20% at LLOQ)
Recovery
Extraction Recovery> 85%
Matrix Effect
Matrix Factor0.95 - 1.05

Experimental Protocols

Materials and Reagents
  • Triflusal analytical standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Triflusal and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Triflusal by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water to cover the desired calibration range (e.g., 100 ng/mL to 50,000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Sample Spiking:

    • For calibration standards, spike 90 µL of blank human plasma with 10 µL of the appropriate Triflusal working standard solution.

    • For quality control (QC) samples, spike blank plasma at low, medium, and high concentrations.

    • For unknown samples, use 100 µL of the sample.

  • Internal Standard Addition:

    • To each 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

  • Vortex and Centrifuge:

    • Vortex mix the samples for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial.

  • Injection:

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualizations

Triflusal Mechanism of Action

Triflusal_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Triflusal Triflusal Triflusal->COX1 Inhibits HTB HTB (Metabolite) Triflusal->HTB Metabolized to NFkB NF-κB Signaling Triflusal->NFkB Inhibits PDE Phosphodiesterase (PDE) HTB->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cAMP->Platelet_Aggregation Inhibits Inflammation Inflammation NFkB->Inflammation

Caption: Triflusal's anti-platelet and anti-inflammatory pathways.

Experimental Workflow for Triflusal Quantification

Experimental_Workflow Start Start: Plasma Sample Collection Spike_IS Spike with this compound (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation with Acetonitrile Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: Workflow for Triflusal analysis in plasma.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Triflusal in biological matrices by LC-MS/MS. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry. The adoption of this internal standard will lead to higher quality data, enabling more informed decisions in drug development and clinical research.

Application Notes and Protocols for Triflusal-13C6 Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal, a platelet aggregation inhibitor structurally related to salicylates, is primarily recognized for its role in preventing thromboembolic diseases.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX), which in turn blocks the synthesis of thromboxane A2, a potent platelet aggregator.[1][3] The use of stable isotope-labeled compounds, such as Triflusal-13C6, in cell culture provides a powerful tool for elucidating the metabolic fate and pharmacodynamics of the drug at a cellular level.[4] This document provides a detailed protocol for the application of this compound in cell culture for metabolic labeling studies, intended to guide researchers in drug development and related fields.

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., 13C for 12C). When introduced into a biological system, these labeled molecules can be traced and distinguished from their unlabeled counterparts using analytical techniques like mass spectrometry. This allows for the precise tracking of the compound's uptake, metabolism, and incorporation into cellular components.

Data Presentation

The following table summarizes key quantitative parameters for in vitro studies with Triflusal, derived from existing literature. These values can serve as a starting point for designing this compound labeling experiments.

ParameterValueCell/System TypeInducerReference
Inhibitory Concentration (IC50) ~0.12 mMHuman Whole BloodADP & Collagen
Effective Concentration < 1 mMPlatelet Rich Plasma (PRP)ADP & Collagen
Oral Administration (ex vivo) 300 mg x 2/day for 15 daysHealthy Volunteers-

Experimental Protocols

This section outlines a detailed protocol for labeling adherent cells with this compound. This protocol is a representative methodology based on general principles of metabolic labeling, as a specific established protocol for this compound is not widely published.

Materials:

  • Adherent cell line of interest (e.g., human platelets, endothelial cells, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • This compound (custom synthesis may be required)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell scraper or trypsin-EDTA

  • Centrifuge tubes

  • Liquid nitrogen or dry ice

  • Methanol, pre-chilled to -80°C

  • LC-MS grade water and solvents

Protocol:

  • Cell Seeding:

    • Seed the adherent cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in sterile DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

    • On the day of the experiment, prepare the labeling medium by adding the this compound stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., starting with a concentration range informed by the IC50 values in the table above).

  • This compound Labeling:

    • When the cells have reached the desired confluency, aspirate the existing medium.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired labeling period. This can range from a few hours to 24 hours or more, depending on the experimental goals. A time-course experiment is recommended to determine the optimal labeling duration.

  • Cell Harvesting and Metabolite Extraction:

    • After the labeling period, place the 6-well plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol (-80°C) to each well.

    • Incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • The samples can be stored at -80°C or dried under a stream of nitrogen and stored at -80°C until analysis.

  • Sample Analysis:

    • Resuspend the dried metabolite extracts in a suitable solvent for analysis.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its potential metabolites.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_cell_culture Cell Culture & Seeding cluster_labeling This compound Labeling cluster_harvesting Harvesting & Extraction cluster_analysis Analysis cell_seeding Seed Adherent Cells in 6-well Plates incubation Incubate to 70-80% Confluency cell_seeding->incubation prepare_medium Prepare Labeling Medium with this compound add_medium Add Labeling Medium to Cells incubation->add_medium prepare_medium->add_medium labeling_incubation Incubate for Desired Time add_medium->labeling_incubation wash_cells Wash Cells with Ice-Cold PBS labeling_incubation->wash_cells quench_extract Quench Metabolism & Extract with Cold Methanol wash_cells->quench_extract centrifuge Centrifuge to Pellet Debris quench_extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis LC-MS Analysis collect_supernatant->lcms_analysis data_analysis Data Analysis & Interpretation lcms_analysis->data_analysis

Caption: Experimental workflow for this compound labeling in cell culture.

triflusal_pathway Triflusal Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX-1/COX-2) arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 thromboxane_synthase Thromboxane Synthase pgh2->thromboxane_synthase thromboxane_a2 Thromboxane A2 thromboxane_synthase->thromboxane_a2 platelet_aggregation Platelet Aggregation thromboxane_a2->platelet_aggregation promotes triflusal Triflusal triflusal->cox inhibits

Caption: Triflusal's mechanism of action via inhibition of the COX pathway.

References

Application Notes & Protocols for Triflusal-13C6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triflusal is a platelet aggregation inhibitor used in the prevention and treatment of thromboembolic diseases. It is structurally related to acetylsalicylic acid but exhibits a distinct pharmacological profile. Accurate quantification of Triflusal and its primary active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1][2][3] This document provides detailed protocols for the sample preparation of Triflusal and its metabolite in human plasma and urine for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), using Triflusal-13C6 as an internal standard (IS) to ensure accuracy and precision.

I. Metabolic Pathway of Triflusal

Triflusal undergoes rapid metabolism in the liver through deacetylation to form its main active metabolite, HTB.[4][5] Both Triflusal and HTB contribute to the overall antiplatelet effect. The primary route of elimination for Triflusal and its metabolites is through the kidneys.

Triflusal Triflusal HTB 2-hydroxy-4-trifluoromethyl benzoic acid (HTB) Triflusal->HTB Deacetylation (Liver) Elimination Renal Elimination (Urine) Triflusal->Elimination Conjugate HTB-glycine conjugate HTB->Conjugate Glycine Conjugation HTB->Elimination Conjugate->Elimination

Caption: Metabolic pathway of Triflusal.

II. Experimental Protocols

This section details the sample preparation protocols for the analysis of Triflusal and HTB in human plasma and urine.

Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

1. Materials and Reagents:

  • Human plasma (collected in K2-EDTA tubes)

  • Triflusal and HTB reference standards

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Triflusal, HTB, and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a combined working standard solution of Triflusal and HTB by diluting the stock solutions in 50:50 (v/v) methanol:water.

  • Prepare a working solution of the internal standard (this compound) in methanol.

3. Sample Preparation Workflow:

cluster_plasma_pp Plasma Protein Precipitation Workflow Plasma 1. Pipette 100 µL of plasma into a microcentrifuge tube. IS 2. Add 10 µL of this compound working solution. Plasma->IS Precipitation 3. Add 300 µL of cold acetonitrile (protein precipitation). IS->Precipitation Vortex 4. Vortex for 1 minute. Precipitation->Vortex Centrifuge 5. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Vortex->Centrifuge Supernatant 6. Transfer the supernatant to a clean tube. Centrifuge->Supernatant Analysis 7. Inject into LC-MS/MS system. Supernatant->Analysis

Caption: Plasma protein precipitation workflow.

4. Protocol Steps:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation from Human Urine using Protein Precipitation

This protocol is adapted for the analysis of Triflusal and HTB in urine samples.

1. Materials and Reagents:

  • Human urine

  • Triflusal and HTB reference standards

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

2. Sample Preparation Workflow:

cluster_urine_pp Urine Sample Preparation Workflow Urine 1. Pipette 100 µL of urine into a microcentrifuge tube. IS 2. Add 10 µL of this compound working solution. Urine->IS Dilution 3. Add 300 µL of methanol. IS->Dilution Vortex 4. Vortex for 30 seconds. Dilution->Vortex Centrifuge 5. Centrifuge at 14,000 rpm for 10 minutes. Vortex->Centrifuge Supernatant 6. Transfer the supernatant to an autosampler vial. Centrifuge->Supernatant Analysis 7. Inject into LC-MS/MS system. Supernatant->Analysis

Caption: Urine sample preparation workflow.

3. Protocol Steps:

  • Centrifuge the urine sample to pellet any particulate matter.

  • Aliquot 100 µL of the clear urine supernatant into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the this compound internal standard working solution.

  • Add 300 µL of methanol.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitated material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

III. Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Triflusal and HTB in human plasma and urine. The use of a stable isotope-labeled internal standard like this compound is expected to provide high accuracy and precision.

ParameterTriflusal (Plasma)HTB (Plasma)Triflusal (Urine)HTB (Urine)Reference
Extraction Method LLELLEPPPP,
Mean Recovery (%) 93.5 ± 4.298.5 ± 3.1>85>85,
Linearity Range 0.02 - 5.0 µg/mL0.1 - 200.0 µg/mL0.08 - 48 µg/mL0.5 - 50 µg/mL,
Correlation Coefficient (r²) > 0.999> 0.999> 0.99> 0.99,
Lower Limit of Quantification (LLOQ) 20 ng/mL100 ng/mL80 ng/mL500 ng/mL,
Intra-day CV (%) < 10.0< 10.0< 15.0< 15.0,
Inter-day CV (%) < 10.0< 10.0< 15.0< 15.0,

LLE: Liquid-Liquid Extraction; PP: Protein Precipitation; CV: Coefficient of Variation

IV. LC-MS/MS Parameters (Typical)

While specific parameters should be optimized for the instrument in use, the following provides a general starting point for the analysis of Triflusal and HTB.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a high aqueous percentage to retain the analytes, followed by an increasing organic phase percentage to elute them.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Triflusal: m/z 247.1 → 161.1

    • HTB: m/z 204.8 → 106.7

    • This compound: The precursor ion will be shifted by +6 Da (m/z 253.1). The product ion would need to be determined experimentally, but a likely transition would be to the corresponding fragment with the 13C6 label.

The protocols described provide robust and reliable methods for the preparation of plasma and urine samples for the quantitative analysis of Triflusal and its active metabolite, HTB, using this compound as an internal standard. The use of protein precipitation offers a straightforward and rapid approach suitable for a high-throughput drug development environment. The provided quantitative data and LC-MS/MS parameters serve as a valuable reference for method development and validation.

References

Application Notes and Protocols for Triflusal-13C6 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Triflusal-13C6 in in vivo animal studies. Triflusal is a platelet aggregation inhibitor with demonstrated anti-thrombotic, neuroprotective, and anti-inflammatory properties. The use of its stable isotope-labeled form, this compound, is invaluable for pharmacokinetic and metabolic studies, allowing for precise quantification and differentiation from endogenous compounds.

Overview and Mechanism of Action

Triflusal and its primary active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exert their effects through multiple pathways. Triflusal irreversibly inhibits cyclooxygenase-1 (COX-1), thereby reducing the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1] Additionally, both Triflusal and HTB have been shown to inhibit phosphodiesterase (PDE), leading to increased intracellular cyclic AMP (cAMP) levels, which further inhibits platelet activation.[2] The neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties, including the inhibition of nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS).[3][4]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways affected by Triflusal and its metabolite HTB.

Triflusal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Prostaglandin H2 Prostaglandin H2 COX-1->Prostaglandin H2 Triflusal Triflusal Triflusal->COX-1 inhibits Thromboxane A2 Thromboxane A2 Prostaglandin H2->Thromboxane A2 Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation

Triflusal's Inhibition of the COX-1 Pathway.

HTB_Pathway cluster_cytoplasm Cell Cytoplasm HTB HTB PDE PDE HTB->PDE inhibits NF-kB NF-kB HTB->NF-kB inhibits cAMP cAMP PDE->cAMP degrades Platelet Activation Platelet Activation cAMP->Platelet Activation inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines promotes Oral_Gavage_Workflow Start Start Calculate Dose Calculate Dose Start->Calculate Dose Prepare Suspension Prepare Suspension Calculate Dose->Prepare Suspension Weigh Animal Weigh Animal Prepare Suspension->Weigh Animal Restrain Animal Restrain Animal Weigh Animal->Restrain Animal Administer by Gavage Administer by Gavage Restrain Animal->Administer by Gavage Monitor Animal Monitor Animal Administer by Gavage->Monitor Animal End End Monitor Animal->End

References

Application Notes and Protocols for Mass Spectrometry Imaging of Triflusal-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass Spectrometry Imaging (MSI) is a powerful, label-free analytical technique that provides spatial distribution maps of molecules within a sample.[1][2][3] This technology is increasingly vital in pharmaceutical research, offering unparalleled insights into the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3][4] By combining the molecular specificity of mass spectrometry with the spatial resolution of histology, MSI enables the simultaneous detection and localization of a parent drug and its metabolites directly in tissue sections.

This document provides a detailed application note and protocol for the use of ¹³C-labeled Triflusal (Triflusal-¹³C₆) in conjunction with Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging. Triflusal is a platelet aggregation inhibitor structurally related to salicylates. Its primary mechanism involves the inhibition of arachidonic acid metabolism in platelets. The use of a stable isotope-labeled version, Triflusal-¹³C₆, allows for clear differentiation from endogenous molecules and provides a powerful tool for quantitative distribution studies.

Core Applications

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Visualize the time-dependent distribution of Triflusal-¹³C₆ and its primary metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), in target and off-target tissues.

  • Drug Metabolism Studies: Spatially resolve the conversion of Triflusal-¹³C₆ to its metabolites within specific anatomical regions of organs like the liver and kidney.

  • Target Engagement and Efficacy: Correlate the localized concentration of Triflusal-¹³C₆ with downstream biological effects by imaging related biomarkers in the same tissue section.

Experimental Protocols

A generalized workflow for a MALDI-MSI experiment is presented below. This protocol is a template and may require optimization based on the specific instrumentation and tissue types being analyzed.

Animal Dosing and Tissue Collection
  • Animal Model: Select an appropriate animal model (e.g., male Sprague-Dawley rats, 250-300g).

  • Dosing: Administer Triflusal-¹³C₆ via the desired route (e.g., oral gavage) at a pharmacologically relevant dose. Include a vehicle control group.

  • Time Points: Euthanize animals at various time points post-administration (e.g., 1, 4, 8, and 24 hours) to capture the dynamic distribution profile.

  • Tissue Harvesting: Immediately following euthanasia, harvest organs of interest (e.g., liver, kidney, spleen, brain, and heart).

  • Flash-Freezing: Snap-freeze the harvested tissues in isopentane cooled with liquid nitrogen to minimize analyte degradation and preserve tissue morphology. Store at -80°C until sectioning.

Sample Preparation for MSI
  • Cryosectioning:

    • Equilibrate the frozen tissue block to -20°C in a cryostat.

    • Section the tissue at a thickness of 10-12 µm.

    • Thaw-mount the tissue section onto a conductive slide (e.g., indium tin oxide-coated glass slide).

    • Store the slide-mounted sections in a desiccator at -20°C.

  • Matrix Application:

    • The choice of matrix is critical for the ionization of small molecules. For Triflusal and its metabolites in positive or negative ion mode, common matrices include 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).

    • Prepare a solution of the chosen matrix in an appropriate solvent (e.g., 10 mg/mL DHB in 70% methanol, 0.1% TFA).

    • Apply the matrix uniformly onto the tissue section using an automated sprayer to ensure a homogenous, microcrystalline layer.

MALDI-MSI Data Acquisition
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Fourier-transform ion cyclotron resonance (FTICR) or time-of-flight (TOF) mass spectrometer, equipped with a MALDI source.

  • Parameter Optimization:

    • Mass Range: Set the mass range to cover the m/z of Triflusal-¹³C₆, its expected metabolites, and any endogenous molecules of interest.

    • Spatial Resolution: Define the distance between laser shots (pixel size), typically between 10-100 µm for tissue distribution studies.

    • Laser Energy: Optimize the laser energy to achieve sufficient ion signal without causing excessive fragmentation or delocalization.

  • Data Acquisition:

    • Define the region of interest on the tissue section.

    • Initiate the automated rastering of the laser across the defined region, collecting a full mass spectrum at each pixel.

Data Analysis and Visualization
  • Ion Image Generation:

    • Use specialized imaging software to reconstruct the spatial distribution of specific ions.

    • Generate ion images for the [M+H]⁺ or [M-H]⁻ ions corresponding to Triflusal-¹³C₆ and its metabolites.

  • Image Co-registration:

    • Following MSI analysis, the tissue section can be stained with standard histological stains (e.g., Hematoxylin and Eosin) to correlate the molecular distribution with tissue morphology.

    • Co-register the MSI data with the histological image.

  • Quantitative Analysis:

    • While MSI is not inherently quantitative, relative quantification can be achieved by normalizing the ion intensity of the analyte to the intensity of an internal standard or a housekeeping endogenous lipid.

    • For absolute quantification, a calibration curve can be created by spotting known concentrations of the analyte onto a control tissue section.

Quantitative Data Presentation

The following table represents hypothetical data from a study investigating the distribution of Triflusal-¹³C₆ and its primary metabolite, HTB-¹³C₆, in different organs at 4 hours post-oral administration. Concentrations are expressed as µg/g of tissue.

OrganTriflusal-¹³C₆ (µg/g tissue)HTB-¹³C₆ (µg/g tissue)
Liver15.2 ± 2.125.8 ± 3.4
Kidney10.5 ± 1.518.9 ± 2.7
Spleen8.7 ± 1.25.1 ± 0.9
Brain0.5 ± 0.11.2 ± 0.3
Heart2.1 ± 0.43.5 ± 0.6

Diagrams and Workflows

Experimental Workflow

G cluster_0 Pre-Analysis cluster_1 MSI Analysis cluster_2 Post-Analysis A Dosing of Animal Model with Triflusal-¹³C₆ B Tissue Harvesting and Flash-Freezing A->B C Cryosectioning B->C D Matrix Application C->D E MALDI-MSI Data Acquisition D->E F Ion Image Generation E->F G Histological Staining H Image Co-registration F->H G->H I Quantitative Analysis H->I

Caption: Workflow for Triflusal-¹³C₆ Mass Spectrometry Imaging.

Triflusal's Mechanism of Action

Triflusal and its active metabolite, HTB, inhibit cyclooxygenase (COX), leading to a reduction in thromboxane A2 (TXA2) synthesis, a key mediator of platelet aggregation.

G cluster_pathway Arachidonic Acid Pathway in Platelets AA Arachidonic Acid COX Cyclooxygenase (COX-1) AA->COX PGH2 Prostaglandin H2 COX->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Triflusal Triflusal / HTB Triflusal->COX

Caption: Inhibition of the Arachidonic Acid Pathway by Triflusal.

References

Application Note: Triflusal-13C6 for Investigating Protein Dynamics in Platelet Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process crucial for maintaining cellular homeostasis and responding to external stimuli. Dysregulation of protein turnover is implicated in numerous diseases, including cardiovascular and neurodegenerative disorders. Stable isotope labeling coupled with mass spectrometry has become a powerful technique for quantifying protein dynamics in complex biological systems.

This document describes the application of a novel research tool, Triflusal-13C6, for studying protein turnover. While direct literature on this compound is not available, this application note presents a scientifically grounded, hypothetical use case based on the known bioactivity of Triflusal and established methodologies of stable isotope labeling. Triflusal is an antiplatelet agent that inhibits cyclooxygenase-1 (COX-1), thereby reducing thromboxane A2 production and subsequent platelet aggregation[1][2]. This hypothetical this compound, a carbon-13 labeled version of Triflusal, is envisioned as a tool to investigate the effects of Triflusal on protein synthesis and degradation in platelets, providing insights into its mechanism of action and potential off-target effects.

The protocols outlined below are based on established principles of metabolic labeling and quantitative proteomics and are intended to serve as a guide for researchers interested in exploring the impact of small molecules on protein dynamics.

Principle of the Method

The core of this method involves the metabolic incorporation of a stable isotope-labeled precursor into newly synthesized proteins. In this hypothetical application, we will use 13C6-Lysine and 13C6-Arginine (heavy SILAC amino acids) to label the proteome of megakaryocytic cell lines (platelet precursors). These cells will be treated with Triflusal to assess its impact on protein turnover. The relative abundance of heavy (newly synthesized) to light (pre-existing) proteins is then quantified by mass spectrometry, allowing for the calculation of protein synthesis and degradation rates.

Experimental Protocols

Cell Culture and SILAC Labeling

This protocol is adapted from standard SILAC procedures for suspension cell lines.

Materials:

  • Megakaryocytic cell line (e.g., MEG-01)

  • SILAC-grade RPMI 1640 medium lacking L-Lysine and L-Arginine

  • Dialyzed fetal bovine serum (dFBS)

  • L-Lysine (light) and L-Arginine (light)

  • 13C6-L-Lysine (heavy) and 13C6-L-Arginine (heavy)

  • Triflusal

  • Platelet activation agonist (e.g., thrombin)

  • Cell culture flasks and consumables

  • Phosphate-buffered saline (PBS)

Procedure:

  • Media Preparation: Prepare 'light' and 'heavy' SILAC media.

    • Light Medium: Supplement SILAC RPMI 1640 with light L-Lysine and L-Arginine at standard concentrations. Add 10% dFBS.

    • Heavy Medium: Supplement SILAC RPMI 1640 with 13C6-L-Lysine and 13C6-L-Arginine. Add 10% dFBS.

  • Cell Adaptation: Culture MEG-01 cells in the 'heavy' SILAC medium for at least 6 cell doublings to ensure complete incorporation of the heavy amino acids. Monitor incorporation efficiency by mass spectrometry.

  • Experimental Setup (Pulse-Chase):

    • Once cells are fully labeled with heavy amino acids, wash the cells with PBS and switch to 'light' medium. This initiates the 'chase' period, where newly synthesized proteins will incorporate the light amino acids.

    • Divide the cells into two groups:

      • Control Group: Culture in light medium.

      • Triflusal Group: Culture in light medium containing Triflusal at a predetermined effective concentration.

  • Time-Course Sampling: Collect cell samples at various time points (e.g., 0, 6, 12, 24, 48 hours) from both control and Triflusal-treated groups.

  • Platelet Activation (Optional): At each time point, a subset of cells can be treated with a platelet agonist like thrombin to investigate the effect of Triflusal on the turnover of proteins involved in the acute activation response.

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse using a lysis buffer containing protease and phosphatase inhibitors.

Protein Extraction, Digestion, and Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Pooling: For relative quantification between control and treated samples at each time point, mix equal amounts of protein from the 'heavy' labeled cells (time 0) and the 'light' chase samples.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

  • In-solution Digestion: Digest the proteins into peptides overnight using trypsin[3].

  • Peptide Cleanup: Desalt the peptide samples using C18 SPE cartridges.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Analysis and Interpretation
  • Peptide Identification and Quantification: Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut. The software will identify peptides and quantify the intensity of their 'heavy' and 'light' isotopic forms.

  • Calculation of Turnover Rates: The ratio of heavy to light peptide intensities (H/L ratio) reflects the proportion of pre-existing protein remaining at a given time point. The degradation rate constant (k_deg) can be calculated by fitting the decay of the H/L ratio over time to a one-phase exponential decay model. Protein half-life can then be calculated as ln(2)/k_deg.

  • Statistical Analysis: Perform statistical tests to identify proteins with significantly altered turnover rates between the control and Triflusal-treated groups.

Data Presentation

The quantitative data from a hypothetical experiment are summarized in the tables below.

Table 1: Hypothetical Protein Turnover Rates in Control vs. Triflusal-Treated Megakaryocytes

Protein IDGene NameConditionHalf-life (hours)R-squaredp-value
P08670VCLControl45.20.98
P08670VCLTriflusal68.50.970.031
P60709ACTBControl72.10.99
P60709ACTBTriflusal70.80.990.85
Q06830MYL9Control35.80.96
Q06830MYL9Triflusal55.10.950.042
P02768ALBControl24.30.98
P02768ALBTriflusal25.10.970.76

Table 2: Hypothetical Changes in Protein Abundance Following Thrombin Activation

Protein IDGene NameFold Change (Triflusal vs. Control)p-valueBiological Function
P13796FGA-1.80.025Fibrinogen alpha chain
P02671FGG-1.70.028Fibrinogen gamma chain
P42166PTGS1-2.50.005Cyclooxygenase-1 (COX-1)
P23687ITGA2B1.10.65Integrin alpha-IIb

Visualizations

experimental_workflow cluster_labeling SILAC Labeling cluster_treatment Experimental Treatment cluster_sampling Time-Course Sampling cluster_analysis Proteomic Analysis A Megakaryocyte Culture (Heavy Medium: 13C6-Lys/Arg) B Switch to Light Medium (Pulse-Chase) A->B >6 doublings C Control Group B->C D This compound Group B->D E Collect Samples (0, 6, 12, 24, 48h) C->E D->E F Cell Lysis & Protein Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis (Turnover Rate Calculation) G->H

Caption: Experimental workflow for protein turnover analysis.

platelet_activation_pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Thrombin Thrombin Receptor Thrombin Receptor Thrombin->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 AA Arachidonic Acid PLC->AA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Triflusal This compound Triflusal->COX1 Inhibits

Caption: Simplified platelet activation signaling pathway.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Triflusal-13C6 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a newly developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Triflusal-13C6 in human plasma. Triflusal is an antiplatelet agent used for the prevention of thromboembolic events.[1][2] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines a straightforward protein precipitation procedure for sample preparation followed by a rapid and selective LC-MS/MS analysis.

Introduction

Triflusal, 2-acetoxy-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor structurally related to acetylsalicylic acid.[2][3][4] It exerts its antithrombotic effect by irreversibly inhibiting cyclooxygenase-1 (COX-1), which in turn reduces the production of thromboxane A2, a potent promoter of platelet aggregation. Triflusal is rapidly metabolized in the liver to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), which also possesses antiplatelet activity.

Accurate measurement of Triflusal in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their ability to compensate for matrix effects and variations in sample processing. This application note details a robust LC-MS/MS method utilizing this compound as an internal standard for the precise quantification of Triflusal in human plasma.

Experimental

Materials and Reagents
  • Triflusal analytical standard (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Triflusal and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v). The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.

Protocols

Sample Preparation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation was performed on a C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) with a column temperature of 40°C. The mobile phase consisted of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A gradient elution was used at a flow rate of 0.4 mL/min.

Table 1: HPLC Gradient Program

Time (min)% Solvent A% Solvent B
0.09010
1.01090
2.51090
2.69010
4.09010

The mass spectrometer was operated in negative electrospray ionization mode. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Triflusal249.0207.0100-15
This compound255.0213.0100-15

Results and Discussion

Method Validation

The developed method was validated for linearity, sensitivity, precision, accuracy, and matrix effect according to established bioanalytical method validation guidelines.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Triflusal1 - 1000y = 0.0054x + 0.00120.998

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), low QC (3 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
Low35.298.76.5101.2
Medium1004.1101.55.399.8
High8003.599.24.7100.5

Visualizations

experimental_workflow plasma 1. Plasma Sample (100 µL) is_addition 2. Add Internal Standard (this compound) plasma->is_addition precipitation 3. Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation 4. Centrifugation precipitation->centrifugation evaporation 5. Evaporation centrifugation->evaporation reconstitution 6. Reconstitution evaporation->reconstitution lcms 7. LC-MS/MS Analysis reconstitution->lcms data 8. Data Analysis lcms->data

Caption: Experimental workflow for the quantification of this compound in human plasma.

triflusal_pathway triflusal Triflusal triflusal->inhibition cox1 COX-1 (in Platelets) thromboxane_a2 Thromboxane A2 cox1->thromboxane_a2  Inhibited by Triflusal arachidonic_acid Arachidonic Acid arachidonic_acid->cox1 platelet_aggregation Platelet Aggregation thromboxane_a2->platelet_aggregation inhibition->cox1

Caption: Simplified signaling pathway of Triflusal's antiplatelet action.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Triflusal in human plasma using its stable isotope-labeled analog, this compound, as an internal standard. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a clinical or research setting. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose.

References

Application Notes and Protocols for Triflusal-13C6 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal is a platelet aggregation inhibitor structurally related to salicylates, utilized for the prevention and treatment of thromboembolic diseases. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. Triflusal is rapidly absorbed and biotransformed into its main active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB)[1]. The use of stable isotope-labeled compounds, such as Triflusal-13C6, offers a powerful tool for elucidating metabolic pathways, quantifying metabolites with high accuracy, and determining pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in drug metabolism research.

Isotopically labeled compounds are instrumental in drug metabolism studies as they allow for the differentiation of the drug and its metabolites from endogenous compounds, thereby minimizing matrix effects and improving the accuracy of analytical measurements[2][3]. The 13C label in this compound serves as a stable, non-radioactive tracer that can be readily detected by mass spectrometry.

Applications of this compound

This compound is a valuable tool for a variety of in vitro and in vivo drug metabolism studies:

  • Metabolite Identification: Tracing the 13C6-labeled core of Triflusal facilitates the identification of novel and unexpected metabolites by mass spectrometry. The distinct isotopic signature of the labeled compound and its metabolites allows for their confident identification in complex biological matrices.

  • Quantitative Bioanalysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Triflusal and its major metabolite, HTB, in plasma, urine, and tissue samples[4]. The co-elution of the labeled internal standard with the unlabeled analyte corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

  • Metabolic Phenotyping: By incubating this compound with various human liver microsomes or recombinant cytochrome P450 (CYP) enzymes, it is possible to identify the specific enzymes responsible for its metabolism.

  • Pharmacokinetic Studies: The administration of a mixture of labeled and unlabeled Triflusal (a "microtracer" study) allows for the detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) properties in animal models and human subjects[1].

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To identify the metabolites of Triflusal and determine the kinetics of its metabolism in human liver microsomes.

Materials:

  • This compound

  • Unlabeled Triflusal

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS grade water

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of this compound (10 mM) in methanol.

    • In a microcentrifuge tube, add 5 µL of the this compound stock solution to 445 µL of phosphate buffer to achieve a final substrate concentration of 100 µM.

    • Add 50 µL of pooled human liver microsomes (final concentration 1 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect 50 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing:

    • Vortex the quenched samples for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the supernatant onto a C18 reverse-phase LC column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Analyze the eluent using a high-resolution mass spectrometer in full scan mode to detect potential metabolites. The 13C6-labeled metabolites will exhibit a characteristic mass shift of +6 Da compared to their unlabeled counterparts.

Protocol 2: Quantitative Analysis of Triflusal and HTB in Human Plasma

Objective: To accurately quantify the concentrations of Triflusal and its primary metabolite, HTB, in human plasma samples using this compound as an internal standard.

Materials:

  • Human plasma samples from subjects administered Triflusal

  • This compound (as internal standard)

  • Unlabeled Triflusal and HTB (for calibration standards)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS grade water

Procedure:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare stock solutions of unlabeled Triflusal and HTB in methanol.

    • Serially dilute the stock solutions to prepare a series of calibration standards and QCs in blank human plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase LC column.

    • Use a suitable gradient elution to separate Triflusal and HTB.

    • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Triflusal, HTB, and this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of Triflusal and HTB Following a Single Oral Dose of 900 mg Triflusal.

ParameterTriflusalHTB (2-hydroxy-4-trifluoromethyl benzoic acid)
Cmax (µg/mL) 11.6 ± 1.792.7 ± 17.1
tmax (h) 0.88 ± 0.264.96 ± 1.37
t1/2 (h) 0.5534.3 ± 5.3
Cl/F (L/h) 45.5 ± 11.00.18 ± 0.04

Table 2: MRM Transitions for Quantitative Analysis of Triflusal and HTB.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Triflusal249.0207.0
HTB207.0163.0
This compound255.0213.0

Visualizations

Triflusal_Metabolism Triflusal Triflusal (2-acetoxy-4-trifluoromethyl benzoic acid) HTB HTB (2-hydroxy-4-trifluoromethyl benzoic acid) Triflusal->HTB Deacetylation (Rapid Biotransformation) Conjugates Further Conjugation Products (e.g., Glucuronides) HTB->Conjugates Phase II Metabolism

Caption: Metabolic pathway of Triflusal to its active metabolite HTB.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: Workflow for quantitative analysis of Triflusal and HTB in plasma.

Mechanism of Action

Triflusal and its active metabolite, HTB, exert their antiplatelet effects primarily through the inhibition of the cyclooxygenase-1 (COX-1) enzyme. This inhibition reduces the production of thromboxane A2, a potent promoter of platelet aggregation. Additionally, HTB may also inhibit phosphodiesterase, leading to increased intracellular cyclic AMP (cAMP) levels, which further inhibits platelet activation. Triflusal's neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties. The use of this compound can aid in studies designed to further elucidate these mechanisms by tracing the engagement of Triflusal and its metabolites with their molecular targets.

References

Application Notes and Protocols for Triflusal-13C6 Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusal, a salicylic acid derivative, is an antiplatelet agent used in the prevention of thromboembolic events. Its mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1), leading to a decrease in thromboxane A2 production. Additionally, Triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), exhibit pleiotropic effects, including the modulation of nitric oxide synthase (NOS) activity and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] To further elucidate the metabolic fate and pharmacodynamic effects of Triflusal, stable isotope tracer experiments using Triflusal-13C6 are invaluable.

This document provides detailed application notes and protocols for designing and conducting this compound tracer experiments in both in vitro and in vivo models relevant to its therapeutic applications in cardiovascular disease and stroke. These protocols cover experimental design, sample preparation, analytical methodologies, and data interpretation to facilitate a comprehensive understanding of Triflusal's mechanism of action and metabolic pathways.

Key Signaling Pathways

Triflusal and its metabolite HTB influence several key signaling pathways implicated in thrombosis, inflammation, and neuroprotection. Understanding these pathways is crucial for designing experiments and interpreting the results from this compound tracer studies.

Triflusal_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor I_kappa_B_alpha IκBα Receptor->I_kappa_B_alpha Activates IKK Triflusal This compound HTB HTB-13C6 Triflusal->HTB Metabolism COX1 COX-1 Triflusal->COX1 Inhibits Triflusal->I_kappa_B_alpha Prevents Degradation eNOS_active eNOS (active) Triflusal->eNOS_active Promotes PDE Phosphodiesterase (PDE) Triflusal->PDE Inhibits HTB->COX1 Inhibits HTB->eNOS_active Promotes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Substrate Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Produces Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B Inhibits Inflammatory_Genes Inflammatory Gene Transcription NF_kappa_B->Inflammatory_Genes eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation cAMP cAMP PDE->cAMP Degrades cAMP->Platelet_Aggregation Inhibits

Figure 1: Triflusal's multifaceted signaling pathways.

Experimental Workflow

A typical workflow for a this compound tracer experiment involves several key stages, from the administration of the labeled compound to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Triflusal_13C6 This compound Administration (In Vitro or In Vivo) Incubation Incubation/ Treatment Period Triflusal_13C6->Incubation Sample_Collection Sample Collection (Cells, Plasma, Tissues) Incubation->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Isotopologue_Analysis Mass Isotopologue Distribution Analysis Data_Processing->Isotopologue_Analysis Flux_Analysis Metabolic Flux Analysis Isotopologue_Analysis->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation

Figure 2: General workflow for this compound tracer experiments.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is designed to assess the effect of this compound on platelet aggregation in vitro.

1. Materials:

  • This compound (Custom synthesis may be required from vendors like Nuvisan or Eurofins)[4][5]

  • Human whole blood from healthy, consenting donors

  • 3.2% Sodium Citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Agonists: Adenosine diphosphate (ADP), Arachidonic Acid (AA)

  • Light Transmission Aggregometer

  • Spectrophotometer plate reader

2. Methods:

  • PRP and PPP Preparation:

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Prepare PRP by centrifuging the blood at 200 x g for 15 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes.

  • Platelet Count Standardization:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • This compound Incubation:

    • Pre-incubate PRP with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 30 minutes at 37°C.

  • Platelet Aggregation Measurement:

    • Transfer 250 µL of the pre-incubated PRP to an aggregometer cuvette with a stir bar.

    • Initiate aggregation by adding an agonist (e.g., 10 µM ADP or 1 mM AA).

    • Record the change in light transmission for 5-10 minutes.

  • Metabolite Extraction for LC-MS/MS:

    • Following the aggregation assay, quench the reaction by adding 2 volumes of ice-cold methanol.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

    • Collect the supernatant for LC-MS/MS analysis to measure the uptake of this compound and the formation of HTB-13C6.

Protocol 2: In Vitro Endothelial Cell Model of Inflammation

This protocol investigates the effect of this compound on inflammatory responses in endothelial cells.

1. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for Western Blotting and qPCR

  • Metabolite extraction solvents (Methanol, Acetonitrile)

2. Methods:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Pre-treat cells with different concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.

    • Induce an inflammatory response by adding LPS (1 µg/mL) for 6 hours.

  • Analysis of Inflammatory Markers:

    • Harvest cell lysates for Western blot analysis of NF-κB pathway proteins (p-IKK, p-IκBα, p-p65).

    • Isolate RNA for qPCR analysis of inflammatory gene expression (e.g., VCAM-1, ICAM-1, IL-6).

  • Metabolite Extraction for LC-MS/MS:

    • Wash cells with ice-cold PBS.

    • Add 1 mL of 80% methanol (pre-chilled to -80°C) to each well.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant for LC-MS/MS analysis.

Protocol 3: In Vivo Mouse Model of Ischemic Stroke

This protocol evaluates the neuroprotective effects and metabolic fate of this compound in a mouse model of stroke.

1. Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • LC-MS/MS system

2. Methods:

  • Animal Model:

    • Induce focal cerebral ischemia by performing MCAO surgery.

  • This compound Administration:

    • Administer this compound (e.g., 30 mg/kg) or vehicle control orally immediately after MCAO.

  • Sample Collection:

    • At various time points post-MCAO (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture into EDTA-coated tubes.

    • Perfuse the animals with saline and harvest the brains.

  • Sample Processing:

    • Separate plasma from blood by centrifugation.

    • Dissect the ischemic and non-ischemic hemispheres of the brain.

    • Homogenize brain tissue in a suitable buffer.

  • Metabolite Extraction:

    • Perform protein precipitation on plasma and brain homogenates using cold acetonitrile.

    • Centrifuge and collect the supernatant for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

1. Sample Preparation:

  • Protein precipitation with cold organic solvents (methanol or acetonitrile) is a common and effective method for extracting Triflusal, HTB, and other small molecule metabolites from biological matrices.

2. LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of Triflusal and HTB.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

  • MRM Transitions:

    • Triflusal: m/z 249.0 → 163.0

    • HTB: m/z 207.0 → 163.0

    • This compound: m/z 255.0 → 169.0

    • HTB-13C6: m/z 213.0 → 169.0

Data Presentation and Analysis

Quantitative data from this compound tracer experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution of HTB in HUVECs Treated with this compound

IsotopologueVehicle Control (%)This compound (10 µM) (%)This compound (50 µM) (%)This compound (100 µM) (%)
M+010025.3 ± 2.110.1 ± 1.55.2 ± 0.8
M+105.2 ± 0.52.3 ± 0.31.1 ± 0.2
M+2010.5 ± 1.15.1 ± 0.62.5 ± 0.4
M+3015.8 ± 1.98.2 ± 1.04.1 ± 0.6
M+4020.1 ± 2.515.3 ± 1.810.2 ± 1.3
M+5018.2 ± 2.228.5 ± 3.135.8 ± 4.0
M+604.9 ± 0.630.5 ± 3.541.1 ± 4.5

Data are presented as mean ± standard deviation of the percentage of the total metabolite pool.

Data Analysis:

  • Mass Isotopologue Distribution (MID) Analysis: The primary data from a 13C tracer experiment is the MID, which represents the fractional abundance of each mass isotopologue of a metabolite. This is determined by analyzing the mass spectra of the metabolite of interest.

  • Metabolic Flux Analysis (MFA): The MIDs, along with a stoichiometric model of the relevant metabolic network, are used to calculate intracellular metabolic fluxes. Software packages such as INCA or Metran can be used for these calculations.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare the MIDs and calculated fluxes between different experimental groups.

By following these detailed protocols and application notes, researchers can effectively design and execute this compound tracer experiments to gain deeper insights into its metabolism and multifaceted mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Triflusal-13C6 Incorporation in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triflusal-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the poor incorporation of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to be incorporated by cells?

Triflusal is a platelet aggregation inhibitor that is structurally related to salicylate.[1][2] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1), which prevents the formation of thromboxane A2.[3][4][5] Triflusal is metabolized in the liver to its active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB).

This compound is a stable isotope-labeled version of Triflusal, where six carbon atoms have been replaced with the 13C isotope. This labeling allows for the tracing and quantification of Triflusal and its metabolites in biological systems using mass spectrometry-based techniques. Cellular incorporation is expected to occur through passive diffusion across the cell membrane, after which it can interact with its intracellular targets like COX-1.

Q2: What are the potential reasons for poor incorporation of this compound in my cell line?

Poor incorporation can stem from a variety of factors, including issues with cell health, compound stability and concentration, incubation conditions, and the inherent metabolic activity of the chosen cell line. A systematic troubleshooting approach is necessary to identify the specific cause.

Q3: How can I confirm that this compound is stable in my cell culture medium?

It is crucial to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium for the duration of your experiment, collecting aliquots at different time points, and analyzing them by LC-MS/MS to quantify the amount of intact this compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to poor this compound incorporation.

Table 1: Troubleshooting Poor this compound Incorporation
Problem Potential Cause Recommended Solution
Low or no detectable this compound in cell lysate 1. Suboptimal Compound Concentration: The concentration of this compound may be too low for efficient uptake or detection.Perform a dose-response experiment. Test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal, non-toxic concentration for your cell line.
2. Insufficient Incubation Time: The incubation period may be too short for significant incorporation to occur.Conduct a time-course experiment. Incubate cells with this compound for varying durations (e.g., 1, 4, 12, 24 hours) to identify the optimal incubation time.
3. Poor Cell Health: Cells that are unhealthy or not in an active metabolic state will exhibit reduced uptake.Ensure cells are healthy, in the exponential growth phase, and have a high viability (>90%). Monitor cell morphology and perform a viability assay (e.g., Trypan Blue or MTT assay).
4. Compound Instability: this compound may be degrading in the cell culture medium.Test the stability of this compound in your medium over the course of the experiment using LC-MS/MS.
5. Cell Line Specificity: The chosen cell line may have low permeability to Triflusal or rapidly metabolize/efflux the compound.Consider using a different cell line known to be responsive to NSAIDs or one with higher expression of relevant drug transporters.
High variability between replicates 1. Inconsistent Cell Seeding: Variations in cell number will lead to inconsistent incorporation.Ensure accurate and consistent cell seeding density across all wells and experiments.
2. Inconsistent Compound Addition: Pipetting errors can lead to variations in the final concentration of this compound.Use calibrated pipettes and ensure thorough mixing after adding the compound to the medium.
3. Edge Effects in Multi-well Plates: Evaporation in the outer wells can concentrate the medium and affect cell health and compound uptake.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to minimize evaporation.
High background signal 1. Non-specific Binding: this compound may be binding non-specifically to the culture vessel or cellular debris.Pre-coat culture vessels with a blocking agent (e.g., BSA). Ensure thorough washing of cells with cold PBS before lysis to remove unbound compound.
2. Contamination: Mycoplasma or other microbial contamination can affect cellular metabolism and compound uptake.Regularly test cell cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration (Dose-Response)
  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Viability Assessment: After incubation, assess cell viability using an appropriate method (e.g., MTT or Trypan Blue exclusion assay) to determine the maximum non-toxic concentration.

  • Cell Lysis and Analysis: For parallel wells, wash the cells thoroughly with ice-cold PBS, then lyse the cells. Analyze the cell lysates via LC-MS/MS to quantify the intracellular concentration of this compound at each tested concentration.

Protocol 2: Determining Optimal Incubation Time (Time-Course)
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Treatment: Treat the cells with the optimal, non-toxic concentration of this compound determined from Protocol 1.

  • Time-Course Incubation: Incubate the cells for various durations (e.g., 1, 4, 8, 12, 24 hours).

  • Sample Collection: At each time point, wash the cells with ice-cold PBS, lyse them, and collect the lysates.

  • Analysis: Analyze the cell lysates by LC-MS/MS to determine the intracellular concentration of this compound at each time point.

Visualizations

Diagram 1: Troubleshooting Workflow

G start Start: Poor this compound Incorporation check_viability Assess Cell Viability (>90%?) start->check_viability optimize_conc Optimize this compound Concentration check_viability->optimize_conc Yes fail Problem Persists: Contact Technical Support check_viability->fail No optimize_time Optimize Incubation Time optimize_conc->optimize_time optimize_conc->fail check_stability Check Compound Stability in Medium optimize_time->check_stability optimize_time->fail consider_cell_line Consider Alternative Cell Line check_stability->consider_cell_line check_stability->fail success Successful Incorporation consider_cell_line->success consider_cell_line->fail

Caption: A flowchart for troubleshooting poor this compound incorporation.

Diagram 2: Triflusal's Primary Mechanism of Action

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 Thromboxane_A2 Thromboxane A2 Prostaglandin_H2->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Triflusal Triflusal Triflusal->COX1 Inhibits

Caption: The inhibitory effect of Triflusal on the COX-1 pathway.

Diagram 3: Experimental Workflow for Optimization

G cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Time-Course Optimization a1 Seed Cells a2 Dose-Response Treatment a1->a2 a3 Assess Viability (MTT) a2->a3 a4 LC-MS/MS Analysis a3->a4 b2 Treat with Optimal Conc. a4->b2 Optimal Concentration b1 Seed Cells b1->b2 b3 Incubate (Time-Course) b2->b3 b4 LC-MS/MS Analysis b3->b4

Caption: A two-phase experimental workflow for optimizing this compound incorporation.

References

Navigating the Stability of Triflusal-13C6 in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of Triflusal-13C6 in solution. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments. The primary degradation pathway for Triflusal and its isotopically labeled form is the hydrolysis of its acetyl ester group, a reaction accelerated by moisture and heat.

Troubleshooting Guide: Common Stability Issues and Solutions

This guide addresses specific issues you may encounter during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Decreased concentration of this compound over a short period. Hydrolysis of the acetyl ester group due to the presence of water in the solvent or exposure to high humidity.Use anhydrous solvents and store the solution under inert gas (e.g., argon or nitrogen). Prepare solutions fresh whenever possible.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Degradation of this compound into its primary degradant, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), and acetic acid.Confirm the identity of the new peaks by comparing with a standard of the potential degradant. Follow the storage and handling recommendations to minimize degradation.
Variability in experimental results between different batches of solutions. Inconsistent storage conditions, such as temperature fluctuations or exposure to light, and differences in solvent purity.Standardize storage conditions for all solutions. Store at a consistent, low temperature and protect from light. Use high-purity, anhydrous solvents from a reliable source for all preparations.
Precipitation of this compound from the solution. Use of a solvent in which this compound has low solubility, or temperature changes affecting solubility.Triflusal is practically insoluble in water. Use appropriate organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[1] If precipitation occurs upon cooling, gently warm the solution to redissolve before use. Ensure the concentration does not exceed the solubility limit at the storage temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: The main cause of instability is the hydrolysis of the acetyl ester bond in the Triflusal molecule. This reaction is catalyzed by the presence of water (moisture) and is accelerated by higher temperatures and pH levels outside of the optimal range. The degradation products are 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) and acetic acid.

Q2: How does the stability of this compound compare to unlabeled Triflusal?

A2: The stability of this compound is expected to be virtually identical to that of unlabeled Triflusal. Stable isotope labeling with 13C does not alter the chemical reactivity or the fundamental molecular structure, and therefore, the degradation pathways and kinetics should be equivalent under the same conditions.[2]

Q3: What are the ideal storage conditions for this compound solutions?

A3: To maximize stability, this compound solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent moisture ingress. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) in an anhydrous solvent is preferable.

Q4: Which solvents are recommended for preparing this compound solutions?

A4: Anhydrous dimethyl sulfoxide (DMSO) and ethanol are suitable solvents for this compound. It is crucial to use high-purity, dry solvents to minimize water content and subsequent hydrolysis.

Q5: Can pH be adjusted to improve the stability of this compound in aqueous-organic mixtures?

A5: Yes, maintaining an acidic pH can significantly slow down the hydrolysis of the ester bond. For structurally similar compounds like aspirin, a pH of around 2.4 has been shown to provide optimal stability.[3] If the experimental design allows, acidifying the solution can be an effective stabilization strategy.

Q6: Are there any excipients that can be added to enhance the stability of this compound in solution?

A6: Based on studies of the structurally related acetylsalicylic acid (aspirin), certain excipients may improve stability. These include:

  • Polyols: Polyethylene glycol (PEG) 6000 and sorbitol have been shown to protect aspirin from hydrolysis.[2]

  • Polymers: Povidone can also confer a stabilizing effect.[2]

  • Surfactants: In aqueous environments, surfactants like sodium lauryl sulfate can form micelles that may protect the ester linkage from hydrolysis.

  • Non-aqueous co-solvents: Propylene glycol and dimethylisosorbide have been used to formulate stable solutions of aspirin.

The applicability and effectiveness of these excipients for this compound would need to be experimentally verified.

Q7: Is this compound susceptible to oxidative degradation?

A7: Triflusal itself has been noted to possess antioxidant properties, suggesting it can interact with reactive oxygen species. While hydrolysis is the primary degradation pathway, the potential for oxidative degradation, especially in the presence of pro-oxidants or under light exposure, should not be entirely dismissed. If oxidative degradation is suspected, the use of antioxidants could be explored. However, specific studies on the oxidative degradation of Triflusal in solution are limited.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This method can be used to quantify this compound and monitor the appearance of its primary hydrolytic degradation product, HTB-13C6.

Chromatographic Conditions:

ParameterCondition
Column C18 bonded silica, 5 µm particle size
Mobile Phase Acetonitrile : 1 mM Potassium Dihydrogen Phosphate (pH 3.0) (65:35 v/v)
Flow Rate 1.0 mL/min
Detection UV at 226 nm
Injection Volume 10 µL
Column Temperature Ambient
Run Time 10 minutes

Solution Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in anhydrous methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.

Data Analysis:

Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve. The appearance and increase in the peak corresponding to the more polar degradation product (HTB-13C6) over time indicates instability.

Visualizing Experimental Workflows and Logical Relationships

DOT Script for this compound Solution Stability Troubleshooting

Triflusal_Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective and Preventive Actions issue Instability of this compound Solution (e.g., decreased concentration, extra peaks) hydrolysis Hydrolysis of Acetyl Ester issue->hydrolysis Primary suspect oxidation Oxidative Degradation issue->oxidation Possible photodegradation Photodegradation issue->photodegradation Possible storage Control Storage Conditions - Low temperature (-20°C) - Protect from light - Inert atmosphere hydrolysis->storage solvent Optimize Solvent System - Use anhydrous solvents (DMSO, Ethanol) - Adjust pH to acidic range (e.g., ~pH 3) hydrolysis->solvent excipients Consider Stabilizing Excipients - Polyols (e.g., PEG) - Polymers (e.g., Povidone) - Antioxidants (if oxidation is confirmed) hydrolysis->excipients handling Improve Handling Practices - Prepare solutions fresh - Minimize exposure to air and humidity hydrolysis->handling oxidation->storage Control oxygen exposure oxidation->excipients Add antioxidants photodegradation->storage Use amber vials

Troubleshooting flowchart for this compound instability.

DOT Script for Hydrolytic Degradation Pathway of this compound

Triflusal_Degradation triflusal This compound htb HTB-13C6 (2-hydroxy-4-(trifluoromethyl)benzoic acid-13C6) triflusal->htb + H2O (Hydrolysis) acetic_acid Acetic Acid triflusal->acetic_acid + H2O (Hydrolysis)

Hydrolytic degradation of this compound.

References

Technical Support Center: Optimizing Triflusal-13C6 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the experimental concentration of Triflusal-13C6 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Triflusal is a platelet aggregation inhibitor that is structurally related to salicylic acid. Its isotopically labeled form, this compound, is commonly used in research to trace its metabolic fate and mechanism of action. The primary mechanism of Triflusal involves the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn blocks the synthesis of thromboxane A2, a potent promoter of platelet aggregation. Additionally, Triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), may exert effects through other pathways, including the inhibition of nuclear factor-kappa B (NF-κB) signaling and increasing levels of cyclic adenosine monophosphate (cAMP).

Q2: What is a suitable starting concentration range for this compound in a new cell-based assay?

A2: When no prior information is available for your specific cell line, a standard approach is to perform a preliminary cell sensitivity assay using a broad range of concentrations. A typical starting range for small molecules like this compound is from 10 nM to 100 μM, often with half-log10 steps. This initial experiment will help to identify an approximate range of drug sensitivity for your cells.

Q3: How should I prepare a stock solution of this compound?

A3: Triflusal has low solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing the final working solution, dilute the DMSO stock in pre-warmed cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Q4: For how long is this compound stable in cell culture medium?

A4: The stability of any compound in cell culture medium can be influenced by factors such as temperature, pH, and interaction with media components. It is best practice to prepare the final working solution of this compound immediately before adding it to the cells. Storing drug solutions in media, especially those containing serum, is not recommended as the compound may interact with proteins and other components, reducing its stability and effective concentration.

Troubleshooting Guides

Issue 1: No observable effect of this compound on my cells.

  • Possible Cause: The concentration of this compound is too low, the compound is not active in your chosen cell line, or the incubation time is insufficient.

  • Solution:

    • Test a higher concentration range in your next experiment.

    • Verify the activity of this compound in a different, potentially more sensitive, cell line as a positive control.

    • Increase the incubation time to allow for the compound to exert its biological effects.

Issue 2: Excessive cell death, even at the lowest concentrations tested.

  • Possible Cause: this compound is highly cytotoxic to your specific cell line, or the cells are particularly sensitive. The solvent (e.g., DMSO) concentration may also be contributing to toxicity.

  • Solution:

    • Use a lower concentration range in your next dose-response experiment.

    • Reduce the incubation time.

    • Ensure the final solvent concentration in the culture medium is at a non-toxic level (e.g., ≤ 0.1% DMSO for sensitive cell lines). Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to assess solvent toxicity.

Issue 3: Precipitation is observed after adding the this compound stock solution to the cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. This can be due to a high final drug concentration or improper mixing.

  • Solution:

    • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.

    • Proper mixing: Add the DMSO stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.

    • Step-wise dilution: For particularly problematic compounds, first, pre-mix the DMSO stock with a small volume of warm, serum-free medium. Then, add this intermediate dilution to the rest of your complete culture medium.

    • Lower the concentration: If precipitation persists, you may need to lower the final working concentration of this compound.

Data Presentation: Concentration Ranges and IC50 Values

Since specific IC50 values for this compound are not widely published, the following table provides hypothetical examples based on typical ranges for NSAIDs in various cancer cell lines to guide experimental design. The actual IC50 will be cell-line and

Technical Support Center: Isotopic Interference in Triflusal-13C6 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triflusal and its 13C6-labeled internal standard. Isotopic interference can be a significant challenge in bioanalytical assays, and this resource offers practical advice to ensure accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of a Triflusal-13C6 experiment?

A: In a liquid chromatography-mass spectrometry (LC-MS) assay, Triflusal and its stable isotope-labeled internal standard (SIL-IS), this compound, are designed to be chemically identical but chromatographically co-eluting and mass-spectrometrically distinct. However, naturally occurring heavy isotopes (primarily 13C, but also 2H, 15N, 18O, etc.) in the unlabeled Triflusal can contribute to the mass-to-charge ratio (m/z) signal of the this compound internal standard. This "cross-talk" is known as isotopic interference and can lead to inaccurate quantification if not properly addressed.[1]

Q2: How can I predict the extent of isotopic interference from unlabeled Triflusal on the this compound signal?

A: The theoretical isotopic distribution can be calculated based on the natural abundance of all isotopes present in the Triflusal molecule.[2][3] Several online calculators and software packages can perform this calculation if you provide the molecular formula.[4][5] This will give you a theoretical percentage of the M+6 peak for the unlabeled Triflusal, which would directly interfere with the monoisotopic peak of this compound.

Q3: What are the regulatory expectations regarding isotopic interference in bioanalytical method validation?

A: Regulatory bodies like the FDA and EMA require that bioanalytical methods be validated to ensure they are suitable for their intended purpose. This includes demonstrating selectivity, where the method can differentiate the analyte and internal standard from other components, including isotopic contributions. The International Council for Harmonisation (ICH) M10 guideline provides a unified standard for bioanalytical method validation. It is crucial to assess and, if necessary, correct for isotopic interference to ensure the accuracy of the results.

Q4: Can the purity of the this compound internal standard also contribute to interference?

A: Yes. The isotopic purity of the SIL-IS is critical. The presence of unlabeled Triflusal as an impurity in the this compound standard will directly contribute to the analyte signal and can cause a positive bias in the measurements, especially at the lower limit of quantification (LLOQ). It is essential to verify the chemical and isotopic purity of the internal standard.

Troubleshooting Guides

Problem 1: Inaccurate quantification, particularly at low concentrations of Triflusal.

  • Symptom: You observe a higher-than-expected response for your blank samples (containing only the internal standard), or your calibration curve shows non-linearity at the lower end.

  • Cause: This is a classic sign of isotopic interference, where the natural isotopes of the high-concentration internal standard are contributing to the analyte's signal channel. It could also be due to the presence of unlabeled Triflusal impurity in your SIL-IS.

  • Solution:

    • Assess the contribution: Analyze a sample containing only the this compound internal standard at the working concentration and measure the response in the Triflusal channel. The response should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.

    • Optimize chromatography: While Triflusal and this compound are designed to co-elute, slight improvements in chromatographic peak shape can help in better integration and minimize the impact of any closely eluting impurities.

    • Mathematical correction: If the interference is significant and consistent, a mathematical correction can be applied. This involves determining a correction factor based on the interference observed in samples containing only the internal standard and applying it to the study samples.

Problem 2: Overestimation of Triflusal concentration at high levels.

  • Symptom: Your quality control (QC) samples at high concentrations are consistently biased high.

  • Cause: This can occur if there is significant isotopic contribution from high concentrations of unlabeled Triflusal to the this compound signal. This interference can artificially decrease the measured internal standard response, leading to a calculated analyte concentration that is higher than the true value.

  • Solution:

    • Evaluate analyte contribution to IS: Prepare a sample with a high concentration of unlabeled Triflusal (at the upper limit of quantification, ULOQ) without the internal standard. Measure the signal in the this compound channel. This will quantify the extent of the interference.

    • Select a different precursor/product ion transition: If using tandem mass spectrometry (MS/MS), it may be possible to select a different fragmentation pathway for this compound that is less prone to interference from the unlabeled analyte.

    • Increase the concentration of the internal standard: A higher IS concentration can sometimes mitigate the relative impact of the analyte's isotopic contribution, but this must be carefully evaluated to avoid introducing new issues.

Experimental Protocols

Protocol: Assessment and Correction of Isotopic Interference

This protocol outlines the steps to quantify and correct for isotopic interference in a bioanalytical LC-MS/MS method for Triflusal using this compound as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Triflusal in a suitable organic solvent (e.g., methanol).

    • Prepare a stock solution of this compound in the same solvent.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare calibration standards by spiking blank biological matrix with known concentrations of Triflusal.

    • Prepare low, medium, and high QC samples in the same manner.

  • Sample Preparation:

    • To an aliquot of each sample (calibrator, QC, or unknown), add a fixed volume of the this compound working solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Monitor the appropriate precursor-to-product ion transitions for both Triflusal and this compound.

  • Assessment of Isotopic Interference:

    • Analyte to IS Interference:

      • Prepare and inject a sample containing the highest concentration of Triflusal (ULOQ) without any internal standard.

      • Measure the peak area in the mass transition channel for this compound.

      • Calculate the percentage contribution relative to the this compound response in a zero sample (blank + IS).

    • IS to Analyte Interference:

      • Prepare and inject a zero sample (blank matrix spiked only with the this compound working solution).

      • Measure the peak area in the mass transition channel for Triflusal.

      • Calculate the percentage contribution relative to the Triflusal response at the LLOQ.

  • Data Analysis and Correction:

    • If the interference is found to be significant (e.g., >5%), a correction factor should be determined and applied.

    • The corrected analyte/IS peak area ratio can be calculated using established formulas that account for the isotopic contribution in both directions.

Data Presentation

Table 1: Isotopic Contribution of Unlabeled Triflusal to this compound Signal

Analyte Concentration (ng/mL)Mean Peak Area in this compound Channel (n=3)Mean Peak Area of IS in Zero Sample (n=3)% Interference
ULOQ (1000)15,2343,045,6000.50%
High QC (800)12,1873,045,6000.40%
Mid QC (100)1,5233,045,6000.05%
Low QC (10)1523,045,600<0.01%

Table 2: Isotopic Contribution of this compound to Unlabeled Triflusal Signal

IS Concentration (ng/mL)Mean Peak Area in Triflusal Channel (n=3)Mean Peak Area of Analyte at LLOQ (n=3)% Interference
508,97617,95250.0% (Unacceptable)
254,48817,95225.0% (Unacceptable)
101,79517,95210.0% (Acceptable if corrected)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_assessment Interference Assessment cluster_correction Correction & Reporting stock Prepare Stock Solutions (Triflusal & this compound) cal_qc Prepare Calibration Standards & QCs stock->cal_qc spike Spike Samples with IS cal_qc->spike extract Sample Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms integrate Peak Integration lcms->integrate assess_analyte Assess Analyte -> IS Contribution (ULOQ Sample) integrate->assess_analyte assess_is Assess IS -> Analyte Contribution (Zero Sample) integrate->assess_is calculate Calculate Correction Factor assess_analyte->calculate assess_is->calculate apply Apply Correction calculate->apply report Final Report apply->report signaling_pathway Triflusal Triflusal COX1 COX-1 Triflusal->COX1 inhibition Thromboxane Thromboxane Biosynthesis COX1->Thromboxane Platelet Platelet Aggregation Thromboxane->Platelet activation

References

minimizing Triflusal-13C6 degradation during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Triflusal-13C6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is Triflusal and its major metabolite?

Triflusal is an antiplatelet agent, chemically known as 2-acetoxy-4-(trifluoromethyl)benzoic acid. It is structurally related to acetylsalicylic acid.[1] In the body, Triflusal is rapidly metabolized through deacetylation in the liver to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[1] Both Triflusal and HTB contribute to the therapeutic effect.[2][3][4]

Q2: Why is minimizing the degradation of this compound important during sample extraction?

This compound is a stable isotope-labeled internal standard used for the accurate quantification of Triflusal in biological samples. The fundamental principle of using an internal standard is to add it at a known concentration to both calibration standards and unknown samples. It is assumed that the internal standard behaves identically to the analyte of interest during sample preparation and analysis, thus compensating for any variability. If this compound degrades during the extraction process, its concentration will decrease, leading to an inaccurate calculation of the native Triflusal concentration and compromising the reliability of the bioanalytical results.

Q3: What are the primary degradation pathways for Triflusal during sample extraction?

The two primary degradation pathways for Triflusal during sample extraction are:

  • Chemical Hydrolysis: The ester bond in Triflusal is susceptible to hydrolysis, particularly under alkaline or high-temperature conditions, leading to the formation of its metabolite, HTB.

  • Enzymatic Degradation: Plasma contains esterase enzymes that can rapidly hydrolyze the acetyl group of Triflusal, converting it to HTB.

Troubleshooting Guide

This guide addresses specific issues that may lead to this compound degradation during sample extraction.

Observed Problem Potential Cause Recommended Solution
Low recovery of this compound Chemical Hydrolysis: Exposure of the sample to alkaline pH during extraction.Maintain a slightly acidic pH (e.g., pH 4-6) throughout the extraction process. Use acidic buffers or add a small amount of a weak acid (e.g., formic acid, acetic acid) to the sample and extraction solvents.
High Temperature: Processing or storing samples at elevated temperatures.Keep samples on ice or at refrigerated temperatures (2-8°C) during all handling and extraction steps. Avoid prolonged exposure to room temperature.
Enzymatic Degradation: Activity of plasma esterases.Add an esterase inhibitor to the plasma sample immediately after collection. Effective inhibitors include sodium fluoride (NaF), or specific inhibitors like bis(p-nitrophenyl) phosphate (BNPP).
High variability in this compound peak area Inconsistent sample handling: Variation in time or temperature during processing.Standardize the entire sample handling and extraction workflow. Ensure all samples are treated identically, including the duration of each step and the temperatures at which they are performed.
Incomplete inhibition of enzymes: Insufficient concentration or improper mixing of the esterase inhibitor.Ensure the esterase inhibitor is added at an effective concentration and is thoroughly mixed with the plasma sample.
Presence of significant HTB-13C6 peak Degradation of this compound: Conversion of the internal standard to its metabolite.This is a direct indicator of degradation. Implement all the recommendations for preventing chemical and enzymatic degradation mentioned above. Re-evaluate the entire sample handling and extraction protocol for potential sources of degradation.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Stabilization
  • Collect whole blood samples in tubes containing an anticoagulant (e.g., K2EDTA).

  • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • To inhibit enzymatic degradation, add a freshly prepared solution of an esterase inhibitor. For example, add a specific volume of a stock solution of bis(p-nitrophenyl) phosphate (BNPP) to the plasma to achieve a final concentration of 10 mM.

  • Centrifuge the blood sample at 2500 rpm for 10 minutes at room temperature (20-25°C) to separate the plasma.

  • Transfer the plasma to a clean, labeled polypropylene tube.

  • If not proceeding immediately with extraction, store the plasma samples at -80°C.

Protocol 2: Liquid-Liquid Extraction of Triflusal and HTB from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.

  • Thaw the stabilized plasma samples on ice.

  • To a 200 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of an extraction solvent mixture of acetonitrile and chloroform (60:40, v/v).

  • Vortex for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Triflusal Degradation Pathway

The following diagram illustrates the primary degradation pathway of Triflusal to its main metabolite, HTB, through hydrolysis of the ester bond.

cluster_products Products Triflusal Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) HTB HTB (2-hydroxy-4-(trifluoromethyl)benzoic acid) Triflusal->HTB AceticAcid Acetic Acid

Caption: Degradation of Triflusal to HTB and acetic acid.

Recommended Sample Handling Workflow

This workflow diagram outlines the critical steps to minimize this compound degradation from sample collection to analysis.

cluster_collection Sample Collection cluster_storage Storage cluster_extraction Sample Extraction (on ice) cluster_analysis Analysis CollectBlood Collect Blood (K2EDTA tube) AddInhibitor Add Esterase Inhibitor (e.g., BNPP) CollectBlood->AddInhibitor Centrifuge Centrifuge (2500 rpm, 10 min, RT) AddInhibitor->Centrifuge SeparatePlasma Separate Plasma Centrifuge->SeparatePlasma Store Store at -80°C SeparatePlasma->Store If not immediate extraction Thaw Thaw Plasma SeparatePlasma->Thaw Immediate extraction Store->Thaw SpikeIS Spike with This compound Thaw->SpikeIS Extract Liquid-Liquid Extraction SpikeIS->Extract Evaporate Evaporate Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for minimizing this compound degradation.

References

improving mass spectrometry resolution for Triflusal-13C6 metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to improve mass spectrometry resolution for Triflusal-13C6 metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mass spectrometry platform for analyzing this compound and its metabolites?

A1: High-resolution mass spectrometry (HRMS) platforms such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are highly recommended. These instruments provide the necessary mass accuracy and resolution to distinguish between the isotopically labeled drug and its metabolites from endogenous interferences. A Q-TOF instrument can offer high mass accuracy (within a few parts per million) and resolution that is significantly higher than quadrupole instruments, which is crucial for determining empirical formulas.

Q2: How does the 13C6 labeling affect the mass spectrometry analysis?

A2: The 13C6 label introduces a predictable mass shift in the parent compound and its metabolites, aiding in their identification and differentiation from the unlabeled endogenous molecules. However, it's crucial to account for the natural abundance of 13C in both the analyte and potential interfering compounds during data analysis. Specialized software can be used to correct for the contribution of naturally occurring isotopes to ensure accurate quantification of the labeled species.

Q3: What are the key considerations for sample preparation when analyzing this compound metabolites in plasma?

A3: Protein precipitation is a common and effective method for preparing plasma samples for the analysis of small molecules like Triflusal and its metabolites. It is a straightforward and inexpensive technique that can provide good protein removal. Using a cold organic solvent like acetonitrile is a standard approach. It is important to ensure complete protein precipitation and separation to avoid matrix effects that can interfere with ionization and compromise data quality.

Q4: How can I improve the signal intensity of my this compound metabolites?

A4: Poor signal intensity can be due to several factors. Ensure your sample is appropriately concentrated; if it's too dilute, the signal may be weak, and if it's too concentrated, you may experience ion suppression. Optimizing the ionization efficiency by experimenting with different ionization sources (e.g., ESI, APCI) and adjusting source parameters can also significantly enhance signal intensity. Regular tuning and calibration of the mass spectrometer are also essential for peak performance.[1]

Q5: What are common causes of poor mass accuracy and resolution?

A5: Issues with mass accuracy and resolution often stem from improper mass calibration. Regular calibration with appropriate standards is crucial for accurate mass measurements.[1] Instrument contamination or drift can also negatively impact mass accuracy and resolution, so adhering to the manufacturer's maintenance schedule is important.[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: High Background Noise Across the Entire Mass Spectrum
  • Symptom: The baseline of your total ion chromatogram (TIC) is significantly elevated, which can obscure low-intensity peaks of your target metabolites.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Contaminated SolventsUse fresh, high-purity, LC-MS grade solvents and filter them before use.A reduction in the baseline noise.
Contaminated LC SystemFlush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).A cleaner baseline in subsequent blank runs.
System LeaksCheck all fittings and connections for leaks using an electronic leak detector.Elimination of air leaks, which can introduce contaminants and cause an unstable spray.
Issue 2: Specific, Recurring Background Peaks
  • Symptom: You observe the same interfering peaks in multiple runs, including blank injections.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Plasticizer Contamination (e.g., phthalates)Switch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers.Disappearance or significant reduction of phthalate-related peaks.
Polymer Contamination (e.g., PEG, PPG)Identify and eliminate the source of the polymer, such as certain detergents, lubricants, or plasticware.Removal of the characteristic repeating polymer ion series from the spectra.
Carryover from Previous InjectionsImplement a rigorous wash cycle for the autosampler needle and injection port between samples.Elimination of peaks corresponding to previously analyzed samples.
Issue 3: Inaccurate Isotopic Ratio for 13C6-Labeled Metabolites
  • Symptom: The measured isotopic distribution of your this compound metabolites does not match the theoretical distribution, leading to quantification errors.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Overlapping Isotopic Patterns from ContaminantsRun a blank sample to identify any consistent background ions that may be interfering with the isotopic pattern of your analyte.Identification and potential subtraction of interfering background signals.
Incorrect Data AnalysisUtilize specialized software designed for isotopic analysis to deconvolve complex spectra and accurately calculate 13C enrichment.More accurate quantification of 13C enrichment by correctly accounting for natural isotope abundance.
In-source FragmentationOptimize the ionization source parameters to minimize fragmentation of the parent ion.A cleaner isotopic cluster for the intact molecule, leading to more reliable isotopic ratio measurements.

Quantitative Data Summary

The following tables provide typical performance characteristics for high-resolution mass spectrometers used in small molecule analysis.

Table 1: Typical Mass Spectrometer Performance for Small Molecule Analysis

ParameterQ-TOFOrbitrap
Mass Resolution (FWHM)20,000 - 60,00060,000 - 240,000 or higher
Mass Accuracy (ppm)< 2 ppm< 1 ppm
Typical ApplicationQualitative and quantitative analysis of small molecules, metabolite identification.High-resolution metabolomics, structural elucidation, quantitative analysis.

Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol outlines a standard procedure for the extraction of this compound and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), LC-MS grade, ice-cold

  • Internal standard (IS) solution (e.g., a structurally similar compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >14,000 x g

  • LC-MS vials with inserts

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the internal standard solution to the plasma and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean LC-MS vial with an insert.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound Metabolites

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Return to 5% B

    • 7.1-10 min: Re-equilibration at 5% B

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2) or targeted MS/MS.

  • Mass Range: m/z 100-500.

  • Resolution: Set to achieve >20,000 FWHM for small molecules.

Visualizations

Triflusal Metabolism and Mechanism of Action

Triflusal exerts its antiplatelet effect through the inhibition of the cyclooxygenase-1 (COX-1) enzyme. This diagram illustrates the metabolic conversion of Triflusal to its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), and their subsequent impact on the arachidonic acid pathway, leading to a reduction in thromboxane A2 (TXA2) production.

Triflusal_Metabolism_and_Action cluster_membrane cluster_conversion cluster_synthesis Triflusal Triflusal HTB HTB (Active Metabolite) 2-hydroxy-4-trifluoromethylbenzoic acid Triflusal->HTB Metabolism (Deacetylation) COX1 COX-1 Triflusal->COX1 Inhibits HTB->COX1 Inhibits Membrane Membrane Phospholipids AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) TXA2 Thromboxane A2 (TXA2) Aggregation Platelet Aggregation TXA2->Aggregation Promotes PLA2 Phospholipase A2 PLA2->AA COX1->PGH2 TXAS Thromboxane Synthase TXAS->TXA2

Caption: Triflusal metabolism and its inhibitory effect on the arachidonic acid pathway.

Experimental Workflow for this compound Metabolite Analysis

This workflow outlines the key stages from sample collection to data analysis for the mass spectrometry-based investigation of this compound metabolites.

Experimental_Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep lcms LC-MS/MS Analysis (High Resolution) prep->lcms data_acq Data Acquisition (Full Scan & ddMS2) lcms->data_acq data_proc Data Processing (Peak Picking, Alignment) data_acq->data_proc met_id Metabolite Identification (Accurate Mass, Fragmentation) data_proc->met_id quant Relative Quantification (Peak Area Integration) met_id->quant end Results Interpretation quant->end

Caption: Workflow for the analysis of this compound metabolites.

References

Technical Support Center: Triflusal-13C6 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triflusal-13C6 synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and purification of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is analogous to its unlabeled counterpart, typically involving a two-step process. The key is the introduction of the 13C6-labeled benzene ring early in the synthesis. The proposed route begins with the carboxylation of 4-(trifluoromethyl)phenol-13C6 via a Kolbe-Schmitt reaction to produce 4-(trifluoromethyl)salicylic acid-13C6. This intermediate is then acetylated to yield the final product, this compound.

Q2: What is the most common precursor for introducing the 13C6 label?

The most logical and commercially practical starting material for the synthesis of this compound is 4-(trifluoromethyl)phenol-13C6. This allows for the stable isotope-labeled core of the molecule to be established from the outset.

Q3: What are the primary challenges in the synthesis of this compound?

The main challenges include:

  • Cost and Availability of Starting Materials: 4-(trifluoromethyl)phenol-13C6 is a specialized and expensive starting material. Careful planning and optimization of reaction conditions are crucial to maximize its conversion and avoid costly repeat syntheses.

  • Reaction Conditions for Kolbe-Schmitt Carboxylation: This reaction often requires high pressure and temperature, which can be challenging to control on a lab scale and may lead to side-product formation.

  • Potential for Isotopic Dilution: Care must be taken to use reagents and solvents that will not introduce unlabeled carbon atoms that could dilute the isotopic purity of the final product.

  • Purification of the Final Product: Separating this compound from structurally similar impurities without significant product loss requires optimized purification protocols.

Q4: What are the expected impurities in a this compound synthesis?

Common impurities can arise from both the synthesis and degradation of Triflusal. These include:

  • Unreacted Starting Material: Residual 4-(trifluoromethyl)salicylic acid-13C6.

  • Hydrolysis Product: Desacetyl this compound (2-hydroxy-4-(trifluoromethyl)benzoic acid-13C6) is a common degradant.

  • Side-products from Carboxylation: The Kolbe-Schmitt reaction can sometimes yield the isomeric product, 5-(trifluoromethyl)salicylic acid-13C6, although the ortho-carboxylation is generally favored under specific conditions.

  • Other Process-Related Impurities: These can include dimers or other reaction byproducts.[1][2]

Troubleshooting Guides

Synthesis
Problem Potential Cause Troubleshooting Steps
Low yield in the carboxylation step - Incomplete reaction. - Suboptimal reaction conditions (temperature, pressure). - Presence of moisture.- Ensure anhydrous conditions. - Optimize reaction time, temperature, and CO2 pressure. - Confirm the quality and reactivity of the phenoxide salt.
Low yield in the acetylation step - Incomplete reaction. - Degradation of the starting material or product. - Inefficient acetylating agent.- Use a fresh, high-purity acetylating agent (e.g., acetic anhydride). - Optimize reaction temperature and time to prevent degradation. - Ensure the complete removal of any base used in the previous step.
Isotopic dilution detected in the final product - Contamination with unlabeled starting material or reagents.- Verify the isotopic purity of the 4-(trifluoromethyl)phenol-13C6 starting material. - Use high-purity solvents and reagents.
Purification
Problem Potential Cause Troubleshooting Steps
Difficulty in removing unreacted 4-(trifluoromethyl)salicylic acid-13C6 - Similar polarity to the final product.- Optimize the crystallization solvent system to selectively precipitate this compound. - Consider flash column chromatography with a carefully selected eluent system.
Presence of Desacetyl this compound in the final product - Hydrolysis during workup or purification.- Avoid prolonged exposure to acidic or basic conditions during workup. - Use non-aqueous workup procedures if possible. - Purify the product promptly after synthesis.
Co-crystallization of impurities - Impurities have similar crystal lattice packing.- Experiment with different crystallization solvents or solvent mixtures.[3][4] - Employ a multi-step purification process, such as a combination of crystallization and chromatography.

Experimental Protocols

Protocol 1: Synthesis of 4-(trifluoromethyl)salicylic acid-13C6

This protocol is based on the principles of the Kolbe-Schmitt reaction.[5]

  • Formation of the Phenoxide: In a dry, high-pressure reactor, dissolve 4-(trifluoromethyl)phenol-13C6 in a suitable anhydrous solvent (e.g., toluene).

  • Add one equivalent of a strong base (e.g., sodium hydroxide) and heat the mixture to remove any residual water, forming the sodium phenoxide salt.

  • Carboxylation: Pressurize the reactor with high-purity carbon dioxide (CO2) to approximately 100 atm.

  • Heat the reaction mixture to around 125 °C and maintain for several hours with vigorous stirring.

  • Workup: After cooling the reactor, cautiously vent the excess CO2. Dissolve the solid residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the crude 4-(trifluoromethyl)salicylic acid-13C6.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • Acetylation: In a dry reaction flask, suspend the crude 4-(trifluoromethyl)salicylic acid-13C6 in an excess of acetic anhydride.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Gently heat the mixture (e.g., to 50-60 °C) for a short period (e.g., 15-30 minutes) with stirring.

  • Workup: Cool the reaction mixture and slowly add water to quench the excess acetic anhydride.

  • The crude this compound will precipitate. Filter the solid, wash thoroughly with water, and dry.

Protocol 3: Purification of this compound by Crystallization
  • Solvent Selection: Identify a suitable solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is an ethanol/water mixture.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Starting Material Isotopic Purity >98% 13C6Essential for high isotopic purity of the final product.
Kolbe-Schmitt Reaction Temperature 120-130 °CHigher temperatures may lead to decomposition.
Kolbe-Schmitt Reaction Pressure 90-110 atmNecessary to drive the carboxylation reaction.
Acetylation Temperature 50-60 °CHigher temperatures can increase impurity formation.
Expected Overall Yield 40-60%Dependent on the efficiency of both steps and purification losses.
Final Product Purity (Post-Purification) >98%As determined by HPLC analysis.

Visualizations

Synthesis_Pathway A 4-(Trifluoromethyl)phenol-13C6 B 4-(Trifluoromethyl)salicylic acid-13C6 A->B 1. NaOH 2. CO2, High T/P 3. H+ C This compound B->C Acetic Anhydride, H+

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Carboxylation of 4-(Trifluoromethyl)phenol-13C6 B Acetylation of 4-(Trifluoromethyl)salicylic acid-13C6 A->B C Crystallization B->C D Filtration and Drying C->D E HPLC for Purity D->E F Mass Spectrometry for Isotopic Enrichment D->F G NMR for Structure Confirmation D->G

Caption: General experimental workflow for this compound.

Troubleshooting_Guide Start Low Yield or Purity? Synthesis Check Synthesis Step Start->Synthesis Yes Purification Check Purification Step Start->Purification No, yield is good but purity is low Reagents Verify Starting Material and Reagent Quality Synthesis->Reagents Conditions Optimize Reaction Conditions Synthesis->Conditions Solvent Optimize Crystallization Solvent Purification->Solvent Technique Refine Purification Technique Purification->Technique

Caption: Logical troubleshooting guide for this compound synthesis.

References

Technical Support Center: Optimizing Chromatography for Triflusal-13C6 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of Triflusal and its 13C6 isotopically labeled analogue.

Troubleshooting Guide

Users encountering issues during the separation of Triflusal and Triflusal-13C6 can refer to the following troubleshooting guide. The guide addresses common problems in a question-and-answer format, providing systematic solutions.

Q1: Why am I seeing poor resolution or complete co-elution of Triflusal and this compound peaks?

A: The separation of isotopologues like Triflusal and this compound is challenging due to their identical chemical properties and very similar physical characteristics.[1] Poor resolution is often the primary obstacle. Here are the potential causes and solutions:

  • Inadequate Column Efficiency: The column may not have a high enough plate count to resolve such closely related compounds.

    • Solution: Employ a high-efficiency HPLC or UHPLC column with a smaller particle size (e.g., sub-2 µm) and a longer column length to increase the theoretical plates.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase may not be providing sufficient selectivity.

    • Solution: Methodically adjust the mobile phase. Vary the organic modifier (acetonitrile vs. methanol), the pH, and the buffer concentration.[3][4] Even minor changes can impact the separation of structurally similar compounds.[5]

  • Inappropriate Elution Mode: An isocratic elution may not be suitable for this separation.

    • Solution: Implement a shallow gradient elution. A slow, gradual increase in the organic solvent concentration can often enhance the resolution of closely eluting peaks.

Q2: My peaks for Triflusal and this compound are broad and exhibit tailing. What should I do?

A: Peak broadening and tailing can significantly compromise resolution and quantification. The primary causes and their remedies are outlined below:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the analytes, causing peak tailing.

    • Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Adjusting the mobile phase pH to suppress the ionization of silanol groups can also be effective.

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-Column Volume: Excessive volume in the tubing, injector, or detector cell can cause band broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made properly to minimize dead volume.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution or Co-elution check_column Is the column high-efficiency (e.g., sub-2µm, long length)? start->check_column optimize_column Switch to a high-efficiency UHPLC column. check_column->optimize_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes optimize_column->check_mobile_phase optimize_mobile_phase Systematically vary organic modifier, pH, and buffer. check_mobile_phase->optimize_mobile_phase No check_elution Are you using gradient elution? check_mobile_phase->check_elution Yes optimize_mobile_phase->check_elution use_gradient Implement a shallow gradient. check_elution->use_gradient No review_results Review Separation check_elution->review_results Yes use_gradient->review_results

Caption: A logical workflow for troubleshooting poor resolution in the separation of Triflusal and this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chromatographic parameters to focus on for separating this compound from Triflusal?

A: Given the subtle structural difference, maximizing chromatographic selectivity and efficiency is paramount. The key parameters to optimize are:

  • Stationary Phase: High-resolution reversed-phase columns (e.g., C18) with small particle sizes are recommended.

  • Mobile Phase: A buffered aqueous solution with an organic modifier like acetonitrile or methanol is a good starting point. Fine-tuning the pH and the organic-to-aqueous ratio is critical.

  • Temperature: Temperature can influence selectivity. It is advisable to perform a temperature scouting study (e.g., 30-50°C) to find the optimal condition for resolution.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase, though it will increase the analysis time.

Q2: Can I use an isocratic method for this separation?

A: While an isocratic method is simpler, it is unlikely to provide sufficient resolution for Triflusal and its 13C6 isotopologue. A shallow gradient elution is strongly recommended to achieve baseline separation.

Q3: How does the 13C labeling affect the retention time?

A: For 13C-labeled compounds, the retention time is generally considered to be identical to the unlabeled counterpart under typical reversed-phase HPLC conditions. The separation relies on very subtle differences in physicochemical properties that are only discernible with highly efficient chromatographic systems.

Relationship Between Key Chromatographic Parameters

G Resolution Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k') Resolution->Retention MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Chemistry Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature FlowRate Flow Rate Efficiency->FlowRate ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize Retention->MobilePhase Retention->Temperature

Caption: The interplay of key parameters influencing chromatographic resolution.

Experimental Protocols

Below are detailed methodologies for developing a robust HPLC method for the separation of Triflusal and this compound.

Initial Method Development

This protocol provides a starting point for method development.

ParameterRecommended Condition
Column High-resolution C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% to 50% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 226 nm
Injection Volume 2 µL

Method Optimization Protocol

This protocol outlines a systematic approach to refining the initial method for optimal resolution.

  • Organic Modifier Screening:

    • Repeat the initial gradient using methanol as Mobile Phase B.

    • Compare the chromatograms to determine which organic modifier provides better selectivity.

  • pH Screening:

    • Prepare Mobile Phase A with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate buffer.

    • Run the gradient with each pH to identify the optimal pH for separation.

  • Gradient Optimization:

    • Once the optimal mobile phase is selected, refine the gradient slope. If the peaks are still not fully resolved, make the gradient shallower (e.g., 35% to 45% B over 20 minutes).

  • Temperature Optimization:

    • With the optimized mobile phase and gradient, investigate the effect of temperature by running the analysis at different temperatures (e.g., 30°C, 40°C, 50°C).

Quantitative Data Summary

The following tables summarize typical quantitative results from a validated HPLC method for Triflusal analysis. While specific data for this compound separation is not publicly available, these tables serve as a reference for expected performance.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 1.51.1
Theoretical Plates > 50008500
Resolution (Rs) > 1.5 (between Triflusal and any impurity)> 2.0
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
%RSD of Retention Time (n=6) ≤ 1.0%0.3%

Table 2: Linearity Data for Triflusal

Concentration (µg/mL)Mean Peak Area (n=3)
215023
430150
645280
860410
1075550
1290700
Correlation Coefficient (r²) > 0.999

(Note: The data presented in these tables are representative and based on published methods for Triflusal analysis. Actual results may vary depending on the specific instrumentation and experimental conditions.)

References

Validation & Comparative

A Comparative Guide to Protein Quantification: Metabolic Labeling (SILAC) vs. Chemical Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, accurate quantification of protein abundance is paramount to unraveling complex biological processes and advancing drug discovery. This guide provides a comprehensive comparison of two powerful stable isotope labeling techniques for mass spectrometry (MS)-based protein quantification: metabolic labeling, exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and chemical labeling methods.

It is important to note that "Triflusal-13C6" is not a recognized or commercially available reagent for protein quantification. Triflusal is an antiplatelet drug, and while its mechanism of action can be studied using proteomic approaches, a 13C6-labeled version is not used as a general protein quantification tool. Therefore, this guide will focus on the well-established and widely used SILAC methodology and compare it to the principles of chemical labeling techniques.

At a Glance: SILAC vs. Chemical Labeling

FeatureSILAC (Metabolic Labeling)Chemical Labeling (e.g., iTRAQ, TMT)
Labeling Principle In vivo metabolic incorporation of stable isotope-labeled amino acids into proteins during cell growth.In vitro chemical derivatization of proteins or peptides with isotope-labeled tags after cell lysis and protein extraction.
Labeling Stage Protein level, during synthesis in living cells.Protein or peptide level, post-lysis.
Sample Mixing Early in the workflow, at the cell or protein lysate stage.Later in the workflow, after protein/peptide labeling.
Accuracy & Precision High accuracy and reproducibility due to early sample mixing, minimizing experimental variability.[1][2][3]Can be affected by variability in sample preparation and labeling efficiency.
Applicability Primarily for actively dividing cells in culture that can incorporate the labeled amino acids.[4][5]Broad applicability to virtually any sample type, including tissues, body fluids, and cells that are difficult to culture.
Throughput Typically allows for the comparison of 2 to 5 samples (multiplexing).Higher multiplexing capabilities, with some reagents allowing for the simultaneous analysis of up to 16 samples.
Cost Can be costly due to the price of labeled amino acids and specialized cell culture media.Reagent kits can be expensive, particularly for higher multiplexing.
Potential for Bias Minimal bias from sample handling; potential for incomplete labeling if not enough cell divisions occur.Potential for bias from incomplete labeling reactions or side reactions.

Unraveling the Methodologies

SILAC: A Metabolic Labeling Powerhouse

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, typically arginine and lysine. Over several cell divisions, the "heavy" amino acids are fully incorporated into the proteome of one cell population. The "light" and "heavy" cell populations can then be subjected to different experimental conditions. For analysis, the cell populations are combined at an early stage, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase cell_culture_light Cell Population 1: Grow in 'Light' Medium (e.g., 12C6-Arg, 12C6-Lys) incorporation >97% Label Incorporation (min. 5 cell divisions) cell_culture_light->incorporation cell_culture_heavy Cell Population 2: Grow in 'Heavy' Medium (e.g., 13C6-Arg, 13C6-Lys) cell_culture_heavy->incorporation treatment_light Apply Control Condition incorporation->treatment_light treatment_heavy Apply Experimental Condition incorporation->treatment_heavy mix Combine Cell Populations (1:1) treatment_light->mix treatment_heavy->mix lysis Cell Lysis & Protein Extraction mix->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms quant Protein Identification & Quantification (Compare Light/Heavy Peptide Ratios) lcms->quant

SILAC Experimental Workflow
Chemical Labeling: Versatility in a Kit

Chemical labeling techniques, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), offer a versatile alternative to metabolic labeling. In this approach, proteins are first extracted from different samples, and then the proteins or, more commonly, the resulting peptides after digestion, are chemically labeled with isobaric tags. These tags have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses. The intensity of these reporter ions is then used to determine the relative abundance of the peptide (and thus the protein) in each of the original samples.

Chemical_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis sample1 Sample 1 (e.g., Control) lysis_digest Cell Lysis, Protein Extraction & Digestion sample1->lysis_digest sample2 Sample 2 (e.g., Treatment A) sample2->lysis_digest sample3 Sample n... (e.g., Treatment X) sample3->lysis_digest labeling Chemical Labeling of Peptides with Isobaric Tags lysis_digest->labeling mix Combine Labeled Peptide Samples labeling->mix lcms LC-MS/MS Analysis mix->lcms quant Protein Identification & Quantification (Based on Reporter Ion Intensities) lcms->quant

Chemical Labeling Workflow

Detailed Experimental Protocol: SILAC

This protocol provides a general overview of a typical SILAC experiment. Specific details may need to be optimized for different cell lines and experimental conditions.

I. Adaptation Phase

  • Cell Line Selection: Choose a cell line that can be cultured for at least five generations in the specialized SILAC medium.

  • Media Preparation: Prepare "light" and "heavy" SILAC media. Both media should be identical in composition, except the "heavy" medium is supplemented with stable isotope-labeled arginine (e.g., ¹³C₆-Arg) and lysine (e.g., ¹³C₆-Lys), while the "light" medium contains the natural abundance (¹²C₆) versions of these amino acids. It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.

  • Cell Culture: Culture two separate populations of the chosen cell line, one in the "light" medium and the other in the "heavy" medium.

  • Label Incorporation: Allow the cells to divide for at least five generations to ensure near-complete (>97%) incorporation of the labeled amino acids into the proteome of the "heavy" cell population. The incorporation efficiency can be checked by a preliminary mass spectrometry analysis of a small aliquot of the "heavy" cell lysate.

II. Experimental Phase

  • Treatment: Once complete labeling is confirmed, apply the desired experimental treatment to the "heavy" cell population, while the "light" population serves as the control.

  • Harvesting and Mixing: After the treatment period, harvest both cell populations. Count the cells from each population and mix them in a 1:1 ratio.

III. Analysis Phase

  • Protein Extraction and Digestion: Lyse the combined cell pellet to extract the proteins. Quantify the total protein concentration and digest the proteins into peptides using an enzyme such as trypsin. Trypsin is commonly used as it cleaves after arginine and lysine residues, ensuring that each resulting peptide (except the C-terminal one) will contain a labeled amino acid.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of proteins by comparing the intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Proteomics in Drug Mechanism of Action Studies

While a labeled version of Triflusal is not used for global protein quantification, proteomic techniques are invaluable for elucidating the mechanism of action of drugs like it. By comparing the proteomes of cells treated with a drug to untreated control cells, researchers can identify proteins and pathways that are significantly altered. This can reveal on-target and off-target effects, downstream signaling consequences, and potential biomarkers of drug response. Both SILAC and chemical labeling methods can be effectively employed for such studies.

Conclusion

The choice between SILAC and chemical labeling for protein quantification depends on the specific research question, sample type, and available resources. SILAC offers exceptional accuracy and reproducibility for studies involving cultured cells due to its in vivo labeling and early sample mixing. Chemical labeling provides greater versatility, accommodating a wider range of sample types and offering higher multiplexing capabilities. By understanding the principles, advantages, and limitations of each approach, researchers can select the most appropriate method to achieve their quantitative proteomics goals and gain deeper insights into the complexities of the proteome.

References

A Comparative Guide to the Validation of Triflusal-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of Triflusal-13C6, a stable isotope-labeled internal standard (SIL-IS), with a conventional structural analog, Furosemide, for the quantification of Triflusal. The information presented is supported by established principles of bioanalytical method validation and data from analogous studies.

The Superiority of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is widely recognized as the gold standard.[1][2][3][4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-IS whenever possible due to their ability to effectively compensate for variability during sample preparation and analysis.

This compound, as a SIL-IS, is chemically and structurally identical to the analyte, Triflusal, differing only in the mass of the carbon isotopes. This near-perfect analogy ensures that this compound and Triflusal exhibit almost identical behavior during extraction, chromatography, and ionization. This co-elution and similar ionization response are crucial for correcting matrix effects, which are a common source of variability and inaccuracy in LC-MS analysis. In contrast, a structural analog IS, such as Furosemide, may have different extraction efficiencies, chromatographic retention times, and ionization responses, potentially leading to less accurate and precise results.

Comparative Validation Data

The following tables summarize the expected performance of a bioanalytical method for Triflusal using this compound versus Furosemide as the internal standard. The data is based on typical validation parameters outlined in regulatory guidelines and observed in similar bioanalytical assays.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance with this compound (SIL-IS)Expected Performance with Furosemide (Structural Analog IS)
Linearity (r²) ≥ 0.99> 0.995> 0.990
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±5%Within ±15%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 10%< 15%
Matrix Effect (% CV) ≤ 15%< 5%Potentially > 15% (variable)
Recovery (% CV) Consistent and reproducible< 10%May be inconsistent

Table 2: Quality Control Sample Results

QC LevelNominal Conc. (ng/mL)This compound (SIL-IS) Furosemide (Structural Analog IS)
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias) Precision (% CV)
Low (LQC) 50-2.54.8-8.29.5
Medium (MQC) 5001.83.15.67.3
High (HQC) 40000.92.53.16.1

Experimental Protocols

A detailed methodology is essential for the validation of a bioanalytical method. The following protocols are based on standard practices for the quantification of small molecules in biological matrices.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the internal standard working solution (either this compound or Furosemide).

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Triflusal, this compound, and Furosemide.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for method validation and the logical basis for selecting a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound or Furosemide) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for the bioanalytical method validation of Triflusal.

G cluster_IS Internal Standard Choice cluster_properties Physicochemical Properties cluster_performance Analytical Performance SIL_IS This compound (Stable Isotope Labeled) Identical Near-Identical to Analyte SIL_IS->Identical Analog_IS Furosemide (Structural Analog) Different Different from Analyte Analog_IS->Different Matrix_Compensation Effective Matrix Effect Compensation Identical->Matrix_Compensation Incomplete_Compensation Incomplete Matrix Effect Compensation Different->Incomplete_Compensation High_Accuracy High Accuracy & Precision Variable_Accuracy Potential for Inaccuracy Matrix_Compensation->High_Accuracy Incomplete_Compensation->Variable_Accuracy

Caption: Rationale for preferring this compound as an internal standard.

Conclusion

The validation and use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the bioanalysis of Triflusal. While a structural analog like Furosemide can be used, a SIL-IS provides superior accuracy, precision, and reliability by more effectively compensating for matrix effects and other sources of analytical variability. For drug development professionals and researchers, investing in a SIL-IS like this compound can lead to higher quality data, ensuring more robust and defensible results in pharmacokinetic, toxicokinetic, and clinical studies.

References

A Comparative Guide for Platelet Researchers: Triflusal-13C6 vs. Aspirin-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in platelet biology and drug development, the choice of antiplatelet agents for in vitro and in vivo studies is critical. This guide provides an objective comparison of Triflusal and aspirin, with a focus on their isotopically labeled counterparts, Triflusal-13C6 and aspirin-13C6. While the 13C6 labeling does not alter the biological activity of these molecules and is primarily for use as internal standards in mass spectrometry-based assays, this comparison will focus on the well-documented pharmacological effects of the parent compounds.

Mechanism of Action: A Tale of Two Pathways

Both Triflusal and aspirin exert their primary antiplatelet effect through the inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[1][2] However, Triflusal distinguishes itself through a dual mechanism of action mediated by its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB).[1][2]

Aspirin acts as an irreversible inhibitor of COX-1 by acetylating a serine residue in the enzyme's active site.[2] This effectively blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2.

Triflusal , while also inhibiting COX-1, is metabolized to HTB, which contributes significantly to its antiplatelet effect. HTB is a reversible inhibitor of COX-1 and also inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several proteins that inhibit platelet activation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by aspirin and Triflusal.

Aspirin Signaling Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 PGH2 PGH2 COX-1->PGH2 TXA2 TXA2 PGH2->TXA2 Platelet Activation Platelet Activation TXA2->Platelet Activation Aspirin Aspirin Aspirin->COX-1

Aspirin's primary mechanism of action.

Triflusal Signaling Pathway cluster_cox COX-1 Pathway cluster_camp cAMP Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 PGH2 PGH2 COX-1->PGH2 TXA2 TXA2 PGH2->TXA2 Platelet Activation Platelet Activation TXA2->Platelet Activation ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PDE PDE cAMP->PDE PKA PKA cAMP->PKA AMP AMP PDE->AMP PKA->Platelet Activation Triflusal Triflusal Triflusal->COX-1 HTB HTB Triflusal->HTB Metabolism HTB->PDE

Triflusal's dual mechanism of action.

Comparative Performance Data

The following tables summarize key quantitative data comparing the effects of Triflusal and aspirin on platelet function.

Table 1: Inhibition of Cyclooxygenase (COX) Activity

CompoundTargetIC50SpeciesAssay ConditionsReference
Aspirin COX-11.3 ± 0.5 µMHumanWashed platelets, calcium ionophore-stimulated TXB2 production
Triflusal COX-1~60% less potent than aspirinNot specifiedBiological and spectrophotometric methods
HTB COX-1Reversible inhibitorNot specifiedNot specified
Aspirin COX-2>100 µMHumanNot specified
Triflusal COX-2Inhibits expressionRatIn vivo air pouch model
HTB COX-2Inhibits expressionHumanLPS-activated mononuclear cells

Table 2: Inhibition of Platelet Aggregation

CompoundInducerConcentration% InhibitionSpeciesReference
Aspirin (400 mg/day x 15) ADP (2.5 µM)In vivo46%Human (Diabetic)
Triflusal (600 mg/day x 15) ADP (2.5 µM)In vivo67%Human (Diabetic)
Aspirin (400 mg/day x 15) Arachidonic Acid (0.8 mM)In vivo>95%Human (Diabetic)
Triflusal (600 mg/day x 15) Arachidonic Acid (0.8 mM)In vivo85%Human (Diabetic)

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Workflow:

LTA Workflow Whole Blood Collection Whole Blood Collection Centrifugation (low speed) Centrifugation (low speed) Whole Blood Collection->Centrifugation (low speed) PRP Isolation PRP Isolation Centrifugation (low speed)->PRP Isolation Incubation with Inhibitor (Triflusal/Aspirin) Incubation with Inhibitor (Triflusal/Aspirin) PRP Isolation->Incubation with Inhibitor (Triflusal/Aspirin) Addition of Agonist (e.g., ADP, Collagen) Addition of Agonist (e.g., ADP, Collagen) Incubation with Inhibitor (Triflusal/Aspirin)->Addition of Agonist (e.g., ADP, Collagen) Measurement of Light Transmittance Measurement of Light Transmittance Addition of Agonist (e.g., ADP, Collagen)->Measurement of Light Transmittance Data Analysis (% Aggregation) Data Analysis (% Aggregation) Measurement of Light Transmittance->Data Analysis (% Aggregation)

Workflow for Light Transmission Aggregometry.

Detailed Steps:

  • Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells.

  • Incubation: PRP is incubated with the test compound (this compound or aspirin-13C6) or vehicle control for a specified time at 37°C.

  • Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar. An agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

  • Data Acquisition: The instrument records the change in light transmission over time. The maximum aggregation is expressed as a percentage relative to a platelet-poor plasma (PPP) blank.

COX-1 Activity Assay

The activity of COX-1 in platelets is typically assessed by measuring the production of its downstream products, such as TXA2 (measured as its stable metabolite, TXB2).

Workflow:

COX-1 Activity Assay Workflow Platelet Lysate Preparation Platelet Lysate Preparation Incubation with Inhibitor (Triflusal/Aspirin) Incubation with Inhibitor (Triflusal/Aspirin) Platelet Lysate Preparation->Incubation with Inhibitor (Triflusal/Aspirin) Addition of Arachidonic Acid Addition of Arachidonic Acid Incubation with Inhibitor (Triflusal/Aspirin)->Addition of Arachidonic Acid Reaction Termination Reaction Termination Addition of Arachidonic Acid->Reaction Termination TXB2 Measurement (ELISA/LC-MS) TXB2 Measurement (ELISA/LC-MS) Reaction Termination->TXB2 Measurement (ELISA/LC-MS) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) TXB2 Measurement (ELISA/LC-MS)->Data Analysis (IC50 Calculation)

Workflow for COX-1 Activity Assay.

Detailed Steps:

  • Platelet Preparation: Washed platelets or platelet lysates are prepared from whole blood.

  • Inhibitor Incubation: The platelet preparation is pre-incubated with various concentrations of the inhibitor (this compound or aspirin-13C6).

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is stopped.

  • Product Quantification: The amount of TXB2 produced is quantified using methods such as ELISA or LC-MS/MS. For LC-MS/MS analysis, a stable isotope-labeled internal standard (such as aspirin-13C6 or this compound) would be added to the samples before extraction to ensure accurate quantification.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of TXB2 production (IC50) is calculated.

Conclusion

Both this compound and aspirin-13C6 are valuable tools for platelet research. The choice between them depends on the specific research question.

  • Aspirin-13C6 is the standard for studies focused on the irreversible inhibition of COX-1 and the downstream effects on the TXA2 pathway.

  • This compound is ideal for investigating the dual inhibition of COX-1 and PDE, and for exploring the role of the cAMP signaling pathway in platelet function.

The potentially better safety profile of Triflusal, particularly its reduced risk of bleeding, observed in clinical settings, may also be a relevant consideration for in vivo animal studies. Ultimately, the detailed experimental data and protocols provided in this guide should assist researchers in making an informed decision for their specific experimental needs.

References

A Comparative Guide to the Quantification of Triflusal: A Cross-Validation of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Triflusal and its primary active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), in biological matrices. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Triflusal-13C6, is a critical aspect of robust bioanalysis, and its importance is highlighted throughout this comparison. While direct cross-validation studies of this compound methods are not prevalent in the literature, this guide synthesizes data from various validated methods for Triflusal to offer a comparative overview.

Introduction to Triflusal and its Quantification

Triflusal is an antiplatelet agent structurally related to salicylates, used in the prevention of vascular events.[1][2][3] Accurate quantification of Triflusal and its major active metabolite, HTB, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[4][5] After oral administration, Triflusal is rapidly absorbed and hydrolyzed to HTB. The development of reliable and sensitive analytical methods is therefore essential.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using mass spectrometry. They offer superior accuracy and precision by compensating for variability in sample preparation and matrix effects.

Comparison of Analytical Methods

Two primary analytical techniques have been validated and published for the quantification of Triflusal and HTB: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Data

The following table summarizes the key performance parameters of published HPLC-UV and LC-MS/MS methods for the quantification of Triflusal and HTB in human plasma and urine.

ParameterHPLC-UV Method (Human Plasma)LC-MS/MS Method (Human Plasma)LC-MS/MS Method (Human Urine)
Analyte(s) Triflusal and HTBTriflusalTriflusal and HTB
Internal Standard (IS) FurosemideNot SpecifiedSalicylic acid
Linearity Range Triflusal: 0.02-5.0 µg/mLHTB: 0.1-200.0 µg/mLNot SpecifiedTriflusal: 0.08-48 µg/mLHTB: 0.5-50 µg/mL
Lower Limit of Quantification (LLOQ) Triflusal: 20 ng/mLHTB: 100 ng/mLNot SpecifiedNot Specified
Correlation Coefficient (r²) > 0.999Not SpecifiedNot Specified
Precision (CV%) Inter-day & Intra-day: < 10.0%Not SpecifiedNot Specified
Recovery Triflusal: 93.5 ± 4.2%HTB: 98.5 ± 3.1%Not SpecifiedNot Specified
Reference

Note: The ideal internal standard for LC-MS/MS methods is a stable isotope-labeled version of the analyte (e.g., this compound). While the cited studies for LC-MS/MS did not explicitly use this compound, the principles of using a SIL-IS for improved accuracy and precision are well-established.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

Method 1: HPLC-UV for Human Plasma

This method allows for the simultaneous determination of Triflusal and its major active metabolite, HTB.

  • Sample Preparation:

    • To a plasma sample, add the internal standard (Furosemide).

    • Perform liquid-liquid extraction with an acetonitrile-chloroform mixture (60:40, v/v).

    • Evaporate the organic layer to dryness under a nitrogen stream.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18-bonded silica, 5 µm particle size.

    • Mobile Phase: Acetonitrile-methanol-water (25:10:65, v/v/v).

    • Detection: UV at 234 nm.

Method 2: LC-MS/MS for Human Plasma

This method was established for the determination of Triflusal concentrations in human plasma for pharmacokinetic studies.

  • Sample Preparation: The method states that determinations were not interfered by endogenous substances and that the matrix effect conformed to the requirements of analysis in biological samples, suggesting a robust sample preparation technique such as protein precipitation or liquid-liquid extraction was used.

  • LC-MS/MS Conditions: Specific details on the column, mobile phase, and mass transitions were not provided in the abstract. However, a typical LC-MS/MS setup for such an analysis would involve a C18 column and gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

Method 3: LC-MS/MS for Human Urine

This validated method enables the simultaneous determination of Triflusal and HTB in human urine.

  • Sample Preparation:

    • To a urine sample, add the internal standard (Salicylic acid).

    • Perform protein precipitation with methanol.

    • Centrifuge and inject the supernatant.

  • Chromatographic Conditions:

    • Column: Dikma C18.

    • Mobile Phase: Isocratic elution with acetonitrile-4 mmol/L ammonium acetate aqueous solution containing 0.3% formic acid (78:28, V/V).

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), likely in negative mode.

    • Monitoring: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Triflusal: m/z 247.1 → 161.1

      • HTB: m/z 204.8 → 106.7

      • Salicylic acid (IS): m/z 136.9 → 93.0

Visualizing the Workflow and Rationale

The use of a stable isotope-labeled internal standard like this compound is paramount for mitigating analytical variability. The following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Triflusal.

Bioanalytical Workflow for Triflusal Quantification cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting Biological Matrix (Plasma/Urine) Biological Matrix (Plasma/Urine) Spiking with IS (this compound) Spiking with IS (this compound) Biological Matrix (Plasma/Urine)->Spiking with IS (this compound) Extraction (LLE or PPT) Extraction (LLE or PPT) Spiking with IS (this compound)->Extraction (LLE or PPT) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (LLE or PPT)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS Analysis->Data Acquisition (MRM) Quantification (Analyte/IS Ratio) Quantification (Analyte/IS Ratio) Data Acquisition (MRM)->Quantification (Analyte/IS Ratio) Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification (Analyte/IS Ratio)->Pharmacokinetic Analysis

Caption: A generalized workflow for the quantification of Triflusal using a stable isotope-labeled internal standard.

Triflusal's Mechanism of Action Triflusal Triflusal COX1 Cyclooxygenase-1 (COX-1) Triflusal->COX1 Irreversibly Inhibits ThromboxaneA2 Thromboxane A2 COX1->ThromboxaneA2 Converts ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 PlateletAggregation Platelet Aggregation ThromboxaneA2->PlateletAggregation Promotes

Caption: Simplified signaling pathway illustrating Triflusal's antiplatelet effect via COX-1 inhibition.

Conclusion

Both HPLC-UV and LC-MS/MS methods offer reliable means for quantifying Triflusal and its active metabolite HTB. The choice of method will depend on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation.

  • HPLC-UV is a robust and cost-effective method suitable for studies with expected analyte concentrations within the microgram per milliliter range.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for studies requiring lower limits of quantification and for minimizing potential interferences from the biological matrix.

For all future LC-MS/MS-based quantification of Triflusal, the use of a stable isotope-labeled internal standard, This compound , is strongly recommended. This approach ensures the highest level of accuracy and precision by effectively normalizing for variations in extraction recovery and matrix effects, which is a critical consideration in bioanalytical method validation.

References

A Comparative Guide to Assessing the Purity of Synthesized Triflusal-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing isotopically labeled compounds, ensuring the purity of synthesized materials is paramount for data integrity and experimental reproducibility. This guide provides a comprehensive comparison of analytical methods for assessing the chemical and isotopic purity of Triflusal-13C6, a stable isotope-labeled version of the antiplatelet agent Triflusal.

This guide will compare the purity of synthesized this compound with its common alternatives, the isotopically labeled Aspirin-13C6 and Cilostazol-13C6. The comparison is based on typical purity specifications for high-quality research-grade compounds.

Data Presentation: Purity Comparison

The following table summarizes the typical chemical and isotopic purity of this compound and its alternatives, as determined by the analytical techniques detailed in this guide.

CompoundChemical Purity (by HPLC)Isotopic Purity (by NMR/MS)Key Impurities
This compound 97.0%[1]99% atom 13C[1]Desacetyl this compound, various synthesis-related impurities
Aspirin-13C6 (Assumed) >98%>98% atom 13CSalicylic acid-13C6, unreacted starting materials
Cilostazol-13C6 (Assumed) >98%>98% atom 13CVarious synthesis-related impurities

Note: Specific purity values for Aspirin-13C6 and Cilostazol-13C6 are assumed based on typical standards for high-quality, research-grade isotopically labeled compounds, in the absence of readily available Certificates of Analysis for these specific lots. The purity of unlabeled aspirin is typically specified as ≥99.5%.

Experimental Protocols

Accurate purity assessment relies on robust and well-defined analytical methods. The following are detailed protocols for the key experiments used to determine the chemical and isotopic purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc_inject Inject Sample prep3->hplc_inject hplc_system HPLC System (Pump, Injector, Column, Detector) hplc_method Set Method Parameters (Mobile Phase, Flow Rate, Wavelength) hplc_method->hplc_system hplc_run Run Analysis hplc_inject->hplc_run data_acq Acquire Chromatogram hplc_run->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate Purity (%) data_int->data_calc report Purity Report data_calc->report Generate Report cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 gcms_inject Inject Sample prep2->gcms_inject gcms_system GC-MS System (Injector, GC Column, MS Detector) gcms_method Set Method Parameters (Temperature Program, Gas Flow) gcms_method->gcms_system gcms_run Run Analysis gcms_inject->gcms_run data_acq Acquire Mass Spectra gcms_run->data_acq data_lib Compare with Library data_acq->data_lib data_id Identify Impurities data_lib->data_id report Impurity Profile data_id->report Generate Report cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in NMR Solvent prep1->prep2 nmr_acquire Acquire 1H and 13C Spectra prep2->nmr_acquire nmr_system NMR Spectrometer nmr_system->nmr_acquire data_proc Process Spectra nmr_acquire->data_proc data_int Integrate Signals data_proc->data_int data_calc Calculate Isotopic Purity data_int->data_calc report Isotopic Purity Report data_calc->report Generate Report

References

A Comparative Guide to Triflusal-13C6 Labeling Strategies for Advanced Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of hypothetical Triflusal-13C6 labeling strategies to inform experimental design in metabolic and pharmacokinetic research. While direct comparative studies on the efficacy of different this compound labeling patterns are not extensively published, this document leverages established principles of stable isotope labeling in drug development to present a scientifically grounded comparison of potential strategies. The insights provided are based on the known metabolic fate of Triflusal and are intended to guide researchers in selecting the most appropriate labeled variant for their specific research questions.

Introduction to Triflusal and the Role of Isotopic Labeling

Triflusal is an antiplatelet agent, structurally related to salicylates, used for the prevention of thromboembolic events.[1][2] Its mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1), which reduces the production of thromboxane B2.[3][4] Upon administration, Triflusal is rapidly metabolized in the liver via deacetylation to its primary and active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB).[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of both Triflusal and HTB is critical for optimizing its therapeutic use and safety profile.

Stable isotope labeling, particularly with 13C, is a powerful technique in drug development that allows researchers to trace the metabolic fate of a drug molecule in vivo without the safety concerns associated with radioactive isotopes. By incorporating 13C atoms into the Triflusal molecule, researchers can use mass spectrometry to differentiate the drug and its metabolites from endogenous compounds, enabling precise quantification in biological samples.

Hypothetical this compound Labeling Strategies

The choice of labeling position within the Triflusal molecule is dictated by the specific research objectives. Below, we compare three hypothetical strategies for incorporating six 13C atoms into Triflusal, each offering unique advantages for different types of pharmacokinetic studies.

Strategy A: Phenyl Ring Labeling ([Ring-13C6]-Triflusal) In this strategy, all six carbon atoms of the benzoic acid ring are replaced with 13C. This approach is ideal for tracing the core structure of the drug and its primary metabolite, HTB.

Strategy B: Acetyl and Phenyl Group Labeling ([Mixed-13C6]-Triflusal) This strategy involves labeling the two carbons of the acetyl group and four carbons of the phenyl ring. This would be useful for simultaneously tracking the fate of the acetyl group and the core molecule post-deacetylation.

Strategy C: Carboxyl and Phenyl Group Labeling ([Carboxyl-Phenyl-13C6]-Triflusal) Here, the carboxyl carbon and five carbons on the phenyl ring are labeled. This strategy would be particularly useful for investigating the potential for decarboxylation or other metabolic transformations involving the carboxyl group.

Data Presentation: Comparison of Labeling Strategies

The following table summarizes the hypothetical quantitative performance of each labeling strategy for specific research applications. The "Tracer Utility Score" is a hypothetical metric (1-10, with 10 being highest) representing the suitability of the labeled compound for the stated objective.

Labeling StrategyLabeled PositionsPrimary Research ApplicationTracer Utility ScoreExpected Key Analytical Signals (Mass Shift)
Strategy A Phenyl RingAbsolute Bioavailability & HTB Formation Kinetics9Triflusal: +6 Da, HTB: +6 Da
Strategy B Acetyl (2C) & Phenyl (4C)Acetyl Group Metabolism & Drug-Protein Adducts8Triflusal: +6 Da, HTB: +4 Da, Acetate: +2 Da
Strategy C Carboxyl (1C) & Phenyl (5C)Decarboxylation & Renal Clearance Pathways7Triflusal: +6 Da, HTB: +6 Da

Experimental Protocols

Below is a generalized protocol for a pharmacokinetic study using a 13C-labeled Triflusal variant. This protocol would be adapted based on the specific research question and the chosen labeling strategy.

Objective: To determine the pharmacokinetic profile of Triflusal and its metabolite HTB in a preclinical model.

Materials:

  • [Ring-13C6]-Triflusal (or other labeled variant)

  • Unlabeled Triflusal reference standard

  • LC-MS/MS system

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicles and administration equipment

  • Blood collection supplies

  • Sample processing reagents (e.g., plasma separation tubes, protein precipitation solvents)

Methodology:

  • Dosing: A cohort of rats is administered a single oral dose of [Ring-13C6]-Triflusal. A parallel cohort receives the unlabeled drug to serve as a control.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

  • Sample Preparation for LC-MS/MS: Plasma samples are thawed, and proteins are precipitated using a solvent like acetonitrile. The supernatant is then isolated for analysis.

  • LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of the 13C-labeled and unlabeled Triflusal and HTB.

  • Data Analysis: The concentration of the labeled and unlabeled analytes in each sample is quantified by comparing their peak areas to a standard curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are then calculated.

Mandatory Visualization

Triflusal_Metabolism Triflusal Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) HTB HTB (2-hydroxy-4-trifluoromethylbenzoic acid) Triflusal->HTB Deacetylation (Liver) Conjugate HTB-Glycine Conjugate HTB->Conjugate Glycine Conjugation Excretion Renal Excretion HTB->Excretion Conjugate->Excretion PK_Workflow cluster_Preclinical Preclinical Phase cluster_Analytical Analytical Phase cluster_Data Data Analysis Phase Dosing Dosing with This compound Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis Plasma_Prep->LCMS_Analysis Quantification Quantification LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

References

Validating Triflusal-13C6 Experimental Results with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating experimental results of Triflusal, with a specific focus on the use of its stable isotope-labeled form, Triflusal-13C6. We present a primary analytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard, and an orthogonal validation method using an Enzyme-Linked Immunosorbent Assay (ELISA) to measure downstream biological effects. This guide includes detailed experimental protocols, comparative data, and pathway and workflow visualizations to support robust and reliable drug development research.

Data Presentation: Comparative Analysis of Triflusal's Anti-inflammatory Effects

Triflusal's mechanism of action involves the inhibition of inflammatory pathways. The following table summarizes quantitative data from a clinical study comparing the effects of Triflusal to aspirin on key inflammatory biomarkers in patients with acute ischemic stroke. This data can be used to validate the biological activity of Triflusal.

BiomarkerTriflusal Group (pg/mL)Aspirin Group (pg/mL)Fold Change (Triflusal vs. Aspirin)p-value
Interleukin-6 (IL-6) ▼ Lower levels observed at day 3 and 7▲ Increased levelsSignificant Reduction< 0.05
FGF-basic ▲ Increased at day 1 and 90No significant changeSignificant Increasep = 0.040
MIP-1α ▲ Increased at day 1No significant changeSignificant Increase< 0.05
MIP-1β ▲ Increased at day 1No significant changeSignificant Increase< 0.05
MCP-1 ▲ Increased at day 90No significant changeSignificant Increase< 0.05
TARC ▲ Increased at day 90No significant changeSignificant Increase< 0.05

Data adapted from Alvarez-Sabín et al., Cerebrovascular Diseases, 2009.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway affected by Triflusal and a typical experimental workflow for validating its quantitative analysis.

triflusal_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active IκB Degradation Triflusal Triflusal Triflusal->IKK_complex Inhibits DNA DNA NF_kB_active->DNA Translocates & Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 1: Triflusal's Inhibition of the NF-κB Signaling Pathway.

validation_workflow cluster_primary Primary Method: LC-MS/MS cluster_orthogonal Orthogonal Method: ELISA Sample_Prep_LCMS Sample Preparation (Plasma/Urine) + this compound (Internal Standard) LC_Separation Liquid Chromatography Separation Sample_Prep_LCMS->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification_LCMS Quantification of Triflusal and Metabolites MS_Detection->Quantification_LCMS Data_Comparison Data Comparison & Validation Quantification_LCMS->Data_Comparison Correlate Drug Levels Sample_Prep_ELISA Sample Preparation (Plasma/Serum) ELISA_Assay ELISA for Inflammatory Biomarkers (e.g., IL-6) Sample_Prep_ELISA->ELISA_Assay Quantification_ELISA Quantification of Biomarker Concentration ELISA_Assay->Quantification_ELISA Quantification_ELISA->Data_Comparison with Biological Effect Start Biological Sample Collection Start->Sample_Prep_LCMS Start->Sample_Prep_ELISA

Figure 2: Experimental Workflow for Orthogonal Validation.

Experimental Protocols

Primary Method: Quantification of Triflusal and its Metabolite HTB by LC-MS/MS

This method describes the quantitative analysis of Triflusal and its major active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), in human plasma using a stable isotope-labeled internal standard (this compound).

1. Materials and Reagents:

  • Triflusal and HTB reference standards

  • This compound (internal standard)

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate Triflusal, HTB, and the internal standard.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Triflusal: [Precursor Ion] -> [Product Ion]

    • HTB: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion + 6 Da] -> [Product Ion]

4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2] The use of a stable isotope-labeled internal standard like this compound is highly recommended as it co-elutes with the analyte and effectively compensates for variability in sample preparation and matrix effects.[3][4]

Orthogonal Method: Quantification of Interleukin-6 (IL-6) by ELISA

This protocol provides a general procedure for measuring the concentration of the inflammatory cytokine IL-6 in human serum or plasma, which is a downstream biomarker of the NF-κB pathway inhibited by Triflusal.

1. Materials and Reagents:

  • Human IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • Microplate reader

  • Human serum or plasma samples

  • Recombinant human IL-6 standard

2. Assay Procedure:

  • Coat a 96-well microplate with IL-6 capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1 hour at room temperature.

  • Wash the plate.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add biotinylated IL-6 detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate.

  • Add substrate solution and incubate for 15-20 minutes at room temperature in the dark.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.

References

Triflusal-13C6: Setting the Gold Standard in Drug Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. For the antiplatelet agent Triflusal, accurate impurity profiling is critical. This guide provides an objective comparison of Triflusal-13C6 as a reference standard against other alternatives for drug impurity analysis, supported by established analytical principles and representative experimental data.

The Critical Role of Internal Standards in Quantitative Analysis

Accurate quantification of drug impurities, often present at very low concentrations in complex matrices, poses a significant analytical challenge. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and specificity.[1][2] However, several factors can introduce variability and affect the accuracy of results, including sample preparation inconsistencies, instrument drift, and matrix effects, where components of the sample can enhance or suppress the ionization of the analyte.[3]

To compensate for these variations, an internal standard (IS) is employed. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte but is distinguishable by the mass spectrometer.[4] Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for internal standards in mass spectrometry.[5] this compound is a SIL internal standard for Triflusal, where six carbon-12 atoms are replaced with carbon-13 isotopes.

This compound vs. Alternative Reference Standards: A Comparative Analysis

The choice of internal standard significantly impacts the reliability and accuracy of an analytical method. Here, we compare this compound with two common alternatives: deuterium-labeled internal standards (e.g., Triflusal-d4) and structural analogue internal standards (e.g., Salicylic Acid).

FeatureThis compound (¹³C-Labeled IS)Deuterium-Labeled IS (e.g., Triflusal-d4)Structural Analogue IS (e.g., Salicylic Acid)
Chromatographic Co-elution Excellent: Near-identical retention time with unlabeled Triflusal and its impurities.Good to Moderate: Potential for slight retention time shifts due to the "isotope effect" of deuterium, especially in high-resolution chromatography.Poor: Different chemical structure leads to significantly different retention times.
Isotopic Stability High: ¹³C-C bonds are highly stable, with no risk of isotope exchange during sample preparation or analysis.Variable: Deuterium labels can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, especially if located on exchangeable sites.Not Applicable
Matrix Effect Compensation Excellent: Co-elution ensures that this compound and the analytes experience the same matrix effects, leading to effective compensation.Good: Generally effective, but any chromatographic separation from the analyte can lead to incomplete compensation for matrix effects.Poor to Moderate: Different elution times mean the IS and analyte experience different matrix effects, leading to less reliable correction.
Ionization Efficiency Identical: Behaves identically to the unlabeled analyte during ionization.Nearly Identical: Minor differences in ionization efficiency can sometimes be observed.Different: Significantly different ionization efficiency compared to Triflusal and its impurities.
Cost Higher: Synthesis of ¹³C-labeled compounds is generally more complex and expensive.Lower: Deuteration is often a more straightforward and less costly synthetic process.Very Low: Readily available and inexpensive.
Availability Commercially available from specialized suppliers.Often commercially available or can be custom synthesized.Widely available from chemical suppliers.

Experimental Protocol: Impurity Profiling of Triflusal using LC-MS/MS with this compound

This section outlines a representative experimental protocol for the quantification of Triflusal and its potential impurities using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of Triflusal and its impurities in a drug substance sample.

2. Materials and Reagents:

  • Triflusal Reference Standard

  • This compound Internal Standard

  • Known Triflusal Impurity Reference Standards (e.g., Impurity C, Impurity D)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient to separate the impurities from the main component.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

5. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for Triflusal, its impurities, and this compound. For example:

    • Triflusal: m/z 247.0 → 205.0

    • This compound: m/z 253.0 → 211.0

    • Impurities: Specific transitions to be determined based on their structures.

6. Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Triflusal, its impurities, and this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of Triflusal and its impurities, and a constant concentration of this compound.

  • Sample Solution: Accurately weigh the Triflusal drug substance, dissolve it in a suitable solvent, and add the this compound internal standard solution.

7. Data Analysis:

  • The peak area ratios of the analytes to the internal standard are plotted against the analyte concentrations to construct a calibration curve.

  • The concentrations of the impurities in the sample are determined from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the analytical workflow and the signaling pathway of Triflusal.

cluster_workflow Analytical Workflow for Impurity Profiling prep Sample Preparation (with this compound IS) lc LC Separation (Reversed-Phase C18) prep->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis (Peak Area Ratio) ms->data quant Impurity Quantification data->quant

Analytical Workflow for Impurity Profiling

cluster_pathway Simplified Mechanism of Action of Triflusal Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Triflusal Triflusal Triflusal->COX1 Inhibition

Simplified Mechanism of Action of Triflusal

References

A Comparative Analysis of Triflusal-13C6 and Other Labeled Antiplatelet Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triflusal-13C6 and other isotopically labeled antiplatelet drugs. The inclusion of stable isotopes like Carbon-13 (¹³C), Deuterium (D), and Nitrogen-15 (¹⁵N) in the molecular structure of these drugs provides an invaluable tool for researchers in quantifying drug metabolism, elucidating pharmacokinetic profiles, and understanding pharmacodynamic effects with high precision.

Introduction to Labeled Antiplatelet Agents

Isotopically labeled compounds are essential in drug discovery and development. In the context of antiplatelet therapy, labeled analogues of drugs such as Triflusal, Aspirin, Clopidogrel, Prasugrel, and Ticagrelor are utilized in a variety of research applications, from preclinical in vitro assays to clinical metabolic studies. The primary advantage of using a labeled version of a drug, such as this compound, is the ability to distinguish it from its unlabeled, endogenous, or exogenous counterparts using mass spectrometry. This allows for precise quantification and tracing of the drug and its metabolites.

Comparative Overview of Antiplatelet Drug Mechanisms

Antiplatelet drugs can be broadly categorized based on their mechanism of action. The most common targets include cyclooxygenase-1 (COX-1) and the P2Y12 receptor.

  • COX-1 Inhibitors: Triflusal and Aspirin belong to this class. They act by inhibiting the COX-1 enzyme, which is crucial for the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1][2] Triflusal, a derivative of salicylic acid, and its active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB), inhibit platelet aggregation by blocking the arachidonic acid metabolism.[3][4]

  • P2Y12 Receptor Antagonists: Clopidogrel, Prasugrel, and Ticagrelor target the P2Y12 receptor, preventing ADP-mediated platelet activation.[5] Clopidogrel and Prasugrel are prodrugs that require metabolic activation to their active thiol metabolites, which then irreversibly bind to the P2Y12 receptor. Ticagrelor, on the other hand, is a direct-acting, reversible antagonist of the P2Y12 receptor.

Data Presentation: Comparative Pharmacokinetics and Pharmacodynamics

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of the unlabeled parent compounds. The use of labeled analogues is critical in accurately determining these parameters.

Drug Mechanism of Action Metabolism Active Metabolite Reversibility Half-life (Parent Drug) Half-life (Active Metabolite)
Triflusal COX-1 inhibitor, increases cAMPRapidly metabolized by esterases2-hydroxy-4-trifluoromethyl-benzoic acid (HTB)Irreversible (COX-1 inhibition)~0.53 hours~34.29 hours
Aspirin Irreversible COX-1 inhibitorHydrolyzed to salicylateSalicylate (active, but weaker antiplatelet effect)Irreversible~20 minutes2-12 hours (salicylate)
Clopidogrel P2Y12 receptor antagonist (prodrug)Hepatic, via CYP450 enzymes (e.g., CYP2C19)Thiol metaboliteIrreversible~6 hours~30 minutes
Prasugrel P2Y12 receptor antagonist (prodrug)Hepatic, via CYP3A and CYP2B6R-138727IrreversibleNot specified~8 hours
Ticagrelor Direct-acting P2Y12 receptor antagonistHepatic, via CYP3A4Active metabolite contributes to effectReversibleNot specifiedNot specified

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway of COX-1 Inhibition

COX1_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Triflusal_Aspirin Triflusal / Aspirin Triflusal_Aspirin->COX1 Inhibit

Caption: Inhibition of the COX-1 pathway by Triflusal and Aspirin.

Signaling Pathway of P2Y12 Receptor Antagonism

P2Y12_Antagonism ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor GP_Activation Activation of Glycoprotein IIb/IIIa P2Y12_Receptor->GP_Activation Platelet_Aggregation Platelet Aggregation GP_Activation->Platelet_Aggregation P2Y12_Antagonists Clopidogrel (active met.) Prasugrel (active met.) Ticagrelor P2Y12_Antagonists->P2Y12_Receptor Inhibit

Caption: Inhibition of the P2Y12 receptor by Clopidogrel, Prasugrel, and Ticagrelor.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection PRP_Preparation Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation PPP_Preparation Platelet-Poor Plasma (PPP) Preparation PRP_Preparation->PPP_Preparation Incubation Incubate PRP with Labeled Drug PRP_Preparation->Incubation Agonist_Addition Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition Measurement Measure Light Transmission Agonist_Addition->Measurement

Caption: Workflow for assessing antiplatelet drug efficacy using light transmission aggregometry.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay measures the ability of a drug to inhibit platelet aggregation induced by various agonists. Light Transmission Aggregometry (LTA) is the gold standard method.

Protocol:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). The first few milliliters should be discarded to avoid activation due to venipuncture.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add the labeled antiplatelet drug (e.g., this compound) or vehicle control to the PRP and incubate.

    • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.

    • Measure the change in light transmission through the PRP suspension over time using a platelet aggregometer. PPP is used as a reference for 100% aggregation.

  • Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. The inhibitory effect of the drug is determined by comparing the aggregation in the presence of the drug to the control.

Thromboxane B2 (TXB2) Synthesis Assay

This assay quantifies the production of TXB2, a stable metabolite of TXA2, to assess COX-1 activity.

Protocol:

  • Sample Preparation: Platelet-rich plasma, serum, or cell culture supernatants can be used. For serum and plasma, a COX-2 inhibitor like indomethacin should be added immediately after collection to prevent ex vivo TXB2 synthesis.

  • Assay Procedure (Competitive ELISA):

    • Samples and standards are added to a microplate pre-coated with an anti-TXB2 antibody.

    • A fixed amount of HRP-labeled TXB2 is added, which competes with the TXB2 in the sample for binding to the antibody.

    • After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.

  • Data Analysis: A standard curve is generated to determine the concentration of TXB2 in the samples.

Cyclooxygenase (COX-1) Inhibition Assay

This assay directly measures the inhibitory effect of a drug on COX-1 activity.

Protocol:

  • Enzyme Preparation: Purified ovine or human COX-1 is used.

  • Reaction Mixture: Prepare a reaction buffer containing co-factors such as hematin and L-epinephrine.

  • Assay Procedure:

    • Add the COX-1 enzyme to the reaction mixture.

    • Add the test inhibitor (e.g., this compound) and pre-incubate.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Stop the reaction after a defined time (e.g., 2 minutes) by adding a strong acid.

  • Product Quantification: The amount of prostaglandin produced (e.g., PGE2) is quantified using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Conclusion

The use of isotopically labeled antiplatelet drugs like this compound provides a powerful approach for detailed pharmacokinetic and pharmacodynamic studies. This guide offers a comparative framework for understanding the mechanisms of various antiplatelet agents and provides standardized protocols for their in vitro evaluation. The ability to precisely quantify these drugs and their metabolites is crucial for the development of safer and more effective antiplatelet therapies.

References

Establishing the Limit of Detection for Triflusal-13C6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research and drug development, establishing a precise and reliable limit of detection (LOD) for analytical standards is paramount. This guide provides a comparative overview for determining the LOD of Triflusal-13C6, a stable isotope-labeled internal standard crucial for accurate quantification of the antiplatelet agent Triflusal. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies.

Comparative Analysis of Detection Limits

The use of stable isotope-labeled internal standards (SILs) like this compound is the gold standard in quantitative mass spectrometry assays, offering superior accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] While a specific, universally established LOD for this compound is not publicly documented, we can infer its expected performance by comparing it with the non-labeled parent drug, Triflusal, and other relevant compounds analyzed by similar state-of-the-art LC-MS/MS methods.

Compound/StandardMatrixMethodLimit of Quantification (LOQ) / Detection (LOD)Reference
This compound (Hypothetical) Human PlasmaLC-MS/MSEstimated LOD: 0.5 - 5 ng/mL-
TriflusalHuman PlasmaLC-MS/MSLLOQ: 20 ng/mL[3]
2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB)Human PlasmaLC-MS/MSLLOQ: 100 ng/mL[3]
LapatinibHuman PlasmaLC-MS/MSLLOQ: 5 ng/mL[4]
Gefitinib PROTACs-3Rat PlasmaLC-MS/MSLOD: 20 pg/mL
Midazolam and ImipramineRat PlasmaUPLC-MS/MSLLOQ: 0.2 pg/mL

Note: The LOD for this compound is an educated estimate based on the superior sensitivity typically observed with stable isotope-labeled standards in LC-MS/MS analysis compared to their non-labeled counterparts. The actual LOD must be experimentally determined.

Experimental Protocol for LOD Determination of this compound

This section outlines a comprehensive, albeit hypothetical, protocol for establishing the LOD of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Objective: To determine the lowest concentration of this compound that can be reliably distinguished from background noise with a defined statistical confidence.

2. Materials and Reagents:

  • This compound certified reference standard

  • Control human plasma (drug-free)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Calibrated pipettes

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Working Stock Solutions: Prepare serial dilutions from the primary stock solution with acetonitrile to create a range of working stock solutions.

  • Spiking Solutions: Further dilute the working stock solutions to create spiking solutions for preparing calibration standards and quality control samples in plasma.

5. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of control human plasma into a microcentrifuge tube.

  • Spike with the appropriate volume of this compound spiking solution to achieve the desired concentrations for the calibration curve.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

6. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ion Transitions: To be determined by infusing a standard solution of this compound. A mass shift of +6 Da compared to unlabeled Triflusal would be expected.

    • Collision Energy and other MS parameters to be optimized for maximum signal intensity.

7. LOD Determination:

  • Blank Analysis: Analyze at least ten independent blank plasma samples to determine the background noise.

  • Low-Level Spiked Samples: Prepare and analyze a series of spiked plasma samples at concentrations near the expected LOD.

  • Signal-to-Noise Ratio (S/N): Calculate the S/N ratio for the analyte peak at each concentration. The LOD is typically defined as the concentration at which the S/N ratio is ≥ 3.

  • Standard Deviation of the Response and the Slope: An alternative method involves constructing a calibration curve at the low end of the concentration range. The LOD is then calculated as (3.3 * σ) / S, where σ is the standard deviation of the response (or the y-intercept of the regression line) and S is the slope of the calibration curve.

Workflow for LOD Determination

LOD_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_result Result A Prepare Stock & Spiking Solutions B Prepare Blank & Low-Level Spiked Plasma Samples A->B C Protein Precipitation & Extraction B->C D LC-MS/MS Analysis C->D E Data Acquisition (MRM) D->E F Measure Signal & Noise from Blanks E->F G Calculate Signal-to-Noise Ratio (S/N) F->G H Determine LOD (S/N ≥ 3) G->H I Established LOD H->I

Workflow for Establishing the Limit of Detection (LOD).

References

Safety Operating Guide

Safe Disposal of Triflusal-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for Triflusal-13C6, ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are compiled based on safety data sheets for Triflusal and general best practices for chemical waste management. Researchers, scientists, and drug development professionals should adhere to these procedures to maintain a safe and compliant laboratory environment.

This compound, an isotopically labeled version of Triflusal, is categorized as harmful if swallowed and poses a long-term hazard to aquatic life. Therefore, proper disposal is critical. The primary directive for its disposal is to entrust it to an approved waste disposal plant. Under no circumstances should this compound be disposed of down the drain or in regular trash without appropriate deactivation and containment.

Disposal Protocol

This step-by-step guide outlines the recommended procedure for the disposal of this compound in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal company with all necessary information about the chemical, including the Safety Data Sheet (SDS) for Triflusal.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company.

Quantitative Data Summary

The following table summarizes key hazard and disposal information for Triflusal, which is considered applicable to this compound.

ParameterValueReference
Acute Toxicity (Oral) Category 4
Aquatic Hazard Long-term (chronic) aquatic hazard, Category 3
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the procedural steps necessary to ensure safe and compliant disposal.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into Designated Hazardous Waste Container B->C D Is the container properly labeled? C->D E Label Container: 'Hazardous Waste' 'this compound' D->E No F Seal Container Securely D->F Yes E->F G Store in Designated Secure Area F->G H Contact EHS or Certified Waste Disposal Company G->H I Provide SDS and Arrange Pickup H->I J Maintain Disposal Records I->J K End: Waste Disposed of Safely J->K

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The disposal procedures outlined above are based on available safety data for Triflusal and general best practices for laboratory chemical waste. It is imperative to consult your institution's specific environmental health and safety guidelines and to comply with all local, state, and federal regulations regarding hazardous waste disposal.

Essential Safety and Logistics for Handling Triflusal-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Triflusal-13C6, a stable isotope-labeled version of the antiplatelet agent Triflusal. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data Summary
Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Skin Corrosion/Irritation May cause severe skin burns and eye damage.[2]
Serious Eye Damage/Eye Irritation Causes serious eye damage.
Carcinogenicity Suspected of causing cancer.
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile or Neoprene GlovesWear two pairs of chemotherapy-grade gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be worn under the cuff of the lab coat.
Body Protection Laboratory CoatA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Face Protection Face ShieldA face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved Respirator (e.g., N95)A fit-tested respirator is recommended when handling the solid compound to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.

  • Restricted Access: The area where this compound is handled should be a restricted zone with clear signage indicating the presence of a hazardous chemical.

  • Spill Kit: Ensure a spill kit is readily available in the immediate vicinity of the handling area.

Handling the Solid Compound
  • Donning PPE: Before handling, put on all required PPE in the correct order: gown, inner gloves, respirator, eye and face protection, and finally, outer gloves over the gown cuffs.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a ventilated balance safety enclosure.

  • Dissolving: If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.

Post-Handling Procedures
  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face and eye protection, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, gowns, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Method
  • Licensed Waste Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

  • Take-Back Programs: For unused or expired medicine, community-based drug "take-back" programs are the best option.

  • Deactivation (if applicable and approved): In some cases, chemical deactivation of the waste may be possible. Consult with your institution's environmental health and safety department for approved procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to the final disposal of waste.

Triflusal_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive & Log Compound B Review SDS & Protocols A->B C Prepare Engineering Controls (Fume Hood/BSC) B->C D Assemble PPE C->D E Don PPE D->E F Weigh Solid Compound E->F G Prepare Solution (if needed) F->G H Perform Experiment G->H I Decontaminate Work Area H->I J Segregate Waste I->J K Doff PPE J->K L Dispose of Waste via Licensed Vendor K->L K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.